SKI-73
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H58N8O8 |
|---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
5-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-(benzylamino)-N-[2-(4-methoxyphenyl)ethyl]-2-[[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]hexanamide |
InChI |
InChI=1S/C46H58N8O8/c1-26-27(2)39(57)36(28(3)38(26)56)46(4,5)21-35(55)53-33(44(60)49-19-18-29-12-15-32(61-6)16-13-29)17-14-31(23-48-22-30-10-8-7-9-11-30)20-34-40(58)41(59)45(62-34)54-25-52-37-42(47)50-24-51-43(37)54/h7-13,15-16,24-25,31,33-34,40-41,45,48,58-59H,14,17-23H2,1-6H3,(H,49,60)(H,53,55)(H2,47,50,51) |
InChI Key |
HZHUKQLWLNDVDZ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PRMT4 (CARM1) Inhibitors
A Note on the Inhibitor SKI-73: Publicly available scientific literature and databases do not contain information on a Protein Arginine Methyltransferase 4 (PRMT4) inhibitor specifically designated as "this compound". One publication includes "this compound" in a figure listing known CARM1 inhibitors, but this appears to be an isolated reference without further characterization data.[1] Therefore, this technical guide will focus on the well-characterized mechanisms of action of established PRMT4 inhibitors, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins.[2][3] As a Type I PRMT, it is responsible for both monomethylation and asymmetric dimethylation.[1] PRMT4 plays a significant role in various cellular processes, including transcriptional regulation, RNA splicing, and DNA damage repair.[2][3] Its overexpression is linked to several cancers, such as breast, prostate, and multiple myeloma, making it a compelling target for therapeutic intervention.[4][5] This guide details the molecular mechanisms of PRMT4 inhibition, focusing on potent and selective small molecules like TP-064 and MS049, and outlines the experimental protocols used to characterize their activity.
The PRMT4 Signaling Pathway and Points of Inhibition
PRMT4 acts as a transcriptional coactivator by methylating specific arginine residues on histone H3 (H3R17, H3R26) and various non-histone proteins like BAF155 and MED12.[2][6] This methylation typically leads to chromatin remodeling and enhanced gene transcription. Small molecule inhibitors are designed to block the enzymatic activity of PRMT4, thereby preventing the methylation of its substrates and modulating gene expression.[2]
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Target of SKI-73: A Technical Guide to a Chemical Probe for CARM1/PRMT4
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI-73 is a cell-permeable chemical probe designed to investigate the biological functions of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). As a prodrug, this compound is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of CARM1. This technical guide provides a comprehensive overview of the cellular target of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and the signaling pathways in which it is involved. Detailed experimental protocols for key assays used in its characterization are also presented to facilitate its use as a research tool in cancer biology and drug discovery.
Introduction
Protein arginine methylation is a critical post-translational modification that plays a pivotal role in the regulation of numerous cellular processes, including signal transduction, transcriptional regulation, and RNA processing. Dysregulation of protein arginine methyltransferases (PRMTs), the enzymes responsible for this modification, has been implicated in the pathogenesis of various diseases, particularly cancer. CARM1 (PRMT4) is a type I PRMT that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. Its overexpression has been linked to several cancers, making it an attractive therapeutic target.
This compound was developed as a chemical probe to enable the study of CARM1's roles in health and disease. It is designed as a prodrug to overcome the challenge of delivering charged inhibitors across the cell membrane. Once inside the cell, this compound is processed into the active inhibitor, SKI-72, which targets the S-adenosylmethionine (SAM) binding pocket of CARM1.
Mechanism of Action
This compound readily penetrates cellular membranes due to a "trimethyl-locked" quinone butanoate moiety that masks a charged amine in the active inhibitor, SKI-72. Intracellularly, this masking group is removed, releasing the active inhibitor SKI-72. SKI-72 is a potent inhibitor of CARM1, acting competitively with the methyl donor SAM. By occupying the SAM-binding pocket, SKI-72 prevents the transfer of a methyl group from SAM to CARM1's protein substrates.
Quantitative Data
The inhibitory activity of the active form of this compound, SKI-72, has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of SKI-72 against a Panel of Protein Methyltransferases [1]
| Target | IC50 (nM) |
| CARM1 (PRMT4) | 30 ± 3 |
| PRMT1 | >10,000 |
| PRMT3 | >10,000 |
| PRMT5 | >10,000 |
| PRMT6 | >10,000 |
| PRMT7 | >10,000 |
| PRMT8 | >10,000 |
| SETD2 | >10,000 |
| SUV39H2 | >10,000 |
| EZH2 | >10,000 |
| G9a | >10,000 |
| DNMT1 | >10,000 |
Table 2: Cellular Activity of this compound in Inhibiting the Methylation of CARM1 Substrates [1]
| Cell Line | Substrate | Cellular IC50 (µM) |
| MCF-7 | BAF155 | 0.5 |
| MDA-MB-231 | BAF155 | 0.8 |
| MDA-MB-231 | PABP1 | 1.2 |
Experimental Protocols
In Vitro Radiometric Methyltransferase Assay
This assay quantifies the enzymatic activity of CARM1 by measuring the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate.
Materials:
-
Recombinant human CARM1 (PRMT4)
-
Histone H3 peptide (residues 1-25) as substrate
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
SKI-72 (active inhibitor)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 1 mM EDTA, and 1 mM DTT
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant CARM1, and the histone H3 peptide substrate.
-
Add varying concentrations of SKI-72 or vehicle (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.
-
Wash the filter paper once with ethanol (B145695) and allow it to air dry.
-
Place the dried filter paper into a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of SKI-72 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Substrate Methylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit CARM1 activity within cells by measuring the methylation status of a known CARM1 substrate.
Materials:
-
Cancer cell lines (e.g., MCF-7 or MDA-MB-231)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-methyl-BAF155 (specific for the CARM1-mediated methylation site) and anti-total-BAF155
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for 48-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against methylated BAF155 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the antibody against total BAF155 to normalize for protein loading.
-
Quantify the band intensities and calculate the IC50 value for the inhibition of substrate methylation.
Signaling Pathways and Visualizations
CARM1 is implicated in various signaling pathways that are crucial for cancer progression. It acts as a transcriptional coactivator for nuclear receptors and other transcription factors, influencing the expression of genes involved in cell cycle progression, proliferation, and metastasis.
CARM1-Mediated Transcriptional Activation
Caption: CARM1 acts as a transcriptional coactivator for nuclear receptors.
Experimental Workflow for Identifying this compound's Cellular Target
Caption: Workflow for identifying and characterizing the cellular target of this compound.
Conclusion
This compound is a valuable and well-characterized chemical probe for investigating the biological roles of CARM1/PRMT4. Its cell permeability and conversion to the potent and selective inhibitor SKI-72 make it a powerful tool for studying CARM1's involvement in cancer and other diseases. The provided data and protocols serve as a comprehensive resource for researchers utilizing this compound to further elucidate the therapeutic potential of targeting CARM1.
References
SKI-73 as a Chemical Probe for CARM1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coactivator-associated arginine methyltransferase 1 (CARM1), also known as PRMT4, is a critical regulator of transcription and is implicated in various pathologies, including cancer.[1] The development of selective and potent chemical probes is essential for elucidating the biological functions of CARM1 and for validating it as a therapeutic target. This technical guide provides a comprehensive overview of SKI-73, a pro-drug chemical probe for CARM1.[1][2] this compound exhibits excellent cell permeability and is intracellularly processed into two potent and selective inhibitors of CARM1.[2] This document details the biochemical and cellular activity of this compound and its active metabolites, provides detailed experimental protocols for its use, and illustrates key concepts through diagrams.
Introduction to this compound
This compound is a chemical probe designed with pro-drug properties to investigate the function of CARM1 in cellular contexts.[1][2] Due to the charged nature of many methyltransferase inhibitors, achieving cellular permeability can be a significant challenge.[1] this compound was developed to overcome this hurdle by masking the charged moieties, allowing for efficient passage across the cell membrane.[3] Once inside the cell, this compound is metabolized into two active inhibitors, designated as 2a and 5a , which are derivatives of the natural product 6'-homosinefungin (HSF).[2][4] These active metabolites are retained within the cell, leading to a sustained inhibition of CARM1.[2][5] A structurally related compound, SKI-73N (also referred to as 6b), which is processed to less active or inactive metabolites (2b and 5b), serves as a valuable negative control for experiments.[4]
Mechanism of Action
This compound acts as a cofactor-competitive inhibitor of CARM1.[4] The active metabolites, 2a and 5a, bind to the S-adenosylmethionine (SAM) binding pocket of CARM1, preventing the binding of the natural methyl donor.[4][6] This inhibition of methyltransferase activity blocks the transfer of methyl groups to histone and non-histone substrates of CARM1, thereby modulating downstream signaling pathways.[1]
Quantitative Data
The following tables summarize the biochemical potency and cellular activity of this compound's active metabolites.
Table 1: In Vitro Biochemical Potency of this compound Active Metabolites
| Compound | Target | IC50 (nM) | Notes |
| 2a | CARM1 | < 1 | Potent inhibitor |
| PRMT1 | > 10,000 | >10,000-fold selective over PRMT1 | |
| PRMT3 | > 10,000 | >10,000-fold selective over PRMT3 | |
| PRMT5 | > 10,000 | >10,000-fold selective over PRMT5 | |
| PRMT6 | ~100 | ~100-fold selective over PRMT6 | |
| PRMT7 | > 10,000 | >10,000-fold selective over PRMT7 | |
| SETD7 | > 10,000 | Highly selective against lysine (B10760008) methyltransferases | |
| G9a | > 10,000 | Highly selective against lysine methyltransferases | |
| 5a | CARM1 | < 1 | Potent inhibitor |
| PRMT1 | > 10,000 | >10,000-fold selective over PRMT1 | |
| PRMT3 | > 10,000 | >10,000-fold selective over PRMT3 | |
| PRMT5 | > 10,000 | >10,000-fold selective over PRMT5 | |
| PRMT6 | ~200 | ~200-fold selective over PRMT6 | |
| PRMT7 | > 10,000 | >10,000-fold selective over PRMT7 | |
| SETD7 | > 10,000 | Highly selective against lysine methyltransferases | |
| G9a | > 10,000 | Highly selective against lysine methyltransferases |
Note: IC50 values are compiled from data presented in peer-reviewed publications.[4] The exact values can vary slightly depending on the assay conditions.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) |
| MDA-MB-231 | Matrigel Invasion | EC50 | 1.3 |
| MCF-7 | BAF155 Methylation Inhibition | IC50 | < 10 |
| MDA-MB-231 | PABP1 Methylation Inhibition | IC50 | < 10 |
Note: These values represent the effective concentrations of the pro-drug this compound required to achieve the indicated cellular outcomes.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro CARM1 Biochemical Inhibition Assay
This protocol is for determining the in vitro potency of CARM1 inhibitors.
Materials:
-
Recombinant human CARM1 enzyme
-
S-(5'-Adenosyl)-L-methionine (SAM) as the methyl donor
-
A biotinylated peptide substrate (e.g., derived from PABP1)[7]
-
Assay buffer: 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT[7]
-
Inhibitor compounds (e.g., 2a, 5a) dissolved in DMSO
-
Quenching solution: 0.1% formic acid[7]
-
Detection reagents (e.g., AlphaLISA or radioactive-based detection system)[8]
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the CARM1 enzyme to the assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells containing the enzyme and incubate for 15-30 minutes at room temperature.[7][9]
-
Initiate the reaction by adding a mixture of the peptide substrate and SAM. Final concentrations should be near the Km values for each substrate (e.g., ~10-12 µM).[7]
-
Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature.[7]
-
Stop the reaction by adding the quenching solution.[7]
-
Detect the amount of methylated peptide using an appropriate detection method.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the binding of the active metabolites of this compound to CARM1 in intact cells.[10]
Materials:
-
Cells of interest (e.g., MDA-MB-231)
-
This compound and negative control SKI-73N
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against CARM1
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound, SKI-73N, or DMSO for a specified time (e.g., 24-48 hours).
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[10]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[10]
-
Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble CARM1 in each sample by Western blotting using a CARM1-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble CARM1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Cellular Phenotypic Assay: Matrigel Invasion Assay
This assay assesses the effect of this compound on the invasive potential of cancer cells.[11]
Materials:
-
MDA-MB-231 breast cancer cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing FBS as a chemoattractant)
-
This compound and SKI-73N
Procedure:
-
Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[12]
-
Starve the MDA-MB-231 cells in serum-free medium for 12-24 hours.
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound, SKI-73N, or DMSO.
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts.[11]
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[12]
-
Incubate for 20-24 hours to allow for cell invasion.[12]
-
After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom surface of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of invaded cells in several microscopic fields for each insert.
-
Quantify the results and determine the EC50 for the inhibition of invasion.
Visualizations
Signaling and Experimental Workflows
Caption: CARM1 signaling pathway in breast cancer invasion.
Caption: Development and application workflow of this compound.
Caption: Logical workflow for validating this compound.
Conclusion
This compound is a well-characterized and validated chemical probe for studying the cellular functions of CARM1. Its pro-drug nature allows for efficient intracellular delivery and sustained target inhibition. The availability of a matched negative control, SKI-73N, strengthens its utility in dissecting CARM1-specific effects. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations of CARM1 biology and its role in disease.
References
- 1. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 2. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peer review in A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 5. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Direct Assay for Measuring the Activity and Inhibition of Coactivator-Associated Arginine Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Inhibitors against Coactivator Associated Arginine Methyltransferase 1 Based on Virtual Screening and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and biological evaluation of novel CARM1/HDAC2 dual-targeting inhibitors with anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Prodrug Nature of SKI-73: A Technical Guide to a Potent CARM1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core attributes of SKI-73, a cell-permeable prodrug designed for the targeted inhibition of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). As a pivotal enzyme in epigenetic regulation and transcriptional activation, CARM1 has emerged as a significant target in oncology and other therapeutic areas. This document provides a comprehensive overview of this compound, its active metabolites, mechanism of action, and the experimental protocols required for its characterization, serving as a vital resource for researchers in the field.
Introduction: The Rationale for a Prodrug Approach
This compound was developed to overcome the cellular permeability limitations of its active form, SKI-72, a potent and selective inhibitor of CARM1. The prodrug strategy enhances the bioavailability of the active compound in cell-based assays, allowing for robust investigation of CARM1's role in various biological processes. This compound rapidly penetrates cell membranes and is subsequently processed into its active forms, ensuring targeted intracellular delivery and sustained inhibitory activity.[1][2][3]
Mechanism of Action: From Prodrug to Active Inhibitor
This compound is designed as a chemical probe with prodrug properties.[2][3][4] Upon entering the cell, it is processed into two active inhibitors of CARM1.[4] While the precise enzymatic machinery responsible for this intracellular conversion is not fully elucidated, it is hypothesized to involve the reduction of a quinone-like moiety within the this compound structure, a common mechanism for the activation of certain prodrugs. This conversion releases the active metabolites, which then effectively inhibit CARM1.
The active form of this compound, SKI-72, functions as a S-adenosylmethionine (SAM)-competitive inhibitor of CARM1.[5] This means it binds to the same site as the methyl donor SAM, preventing the transfer of a methyl group to CARM1 substrates. This targeted inhibition of CARM1's methyltransferase activity disrupts its downstream signaling pathways.
Quantitative Data: Potency and Selectivity
The efficacy of this compound lies in the potent and selective inhibitory activity of its active metabolite, SKI-72, against CARM1. The following tables summarize the key quantitative data available for this compound and its related compounds.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| SKI-72 | CARM1 (PRMT4) | 13 | In vitro methyltransferase assay | [5] |
| SKI-72N (inactive control) | CARM1 (PRMT4) | 1040 | In vitro methyltransferase assay | [5] |
| SKI-73N (in cells) | BAF165 methylation | 538 | Cell-based assay | [5] |
| SKI-73N (in cells) | PABP-1 methylation | 1430 | Cell-based assay | [5] |
| SKI-73N (in cells) | MED12 methylation | 500-2600 (cell line dependent) | Cell-based assay | [5] |
Table 1: Potency of SKI-72 and related compounds.
| Off-Target | SKI-72 IC50 (nM) | Fold Selectivity vs CARM1 | Reference |
| PRMT7 | 400 | >30 | [5] |
Table 2: Selectivity of SKI-72 against other Protein Arginine Methyltransferases. Note: A comprehensive selectivity panel is not publicly available. The provided data shows selectivity against one other PRMT family member.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
In Vitro CARM1 Inhibition Assay (AlphaLISA)
This protocol outlines a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the in vitro inhibition of CARM1.
Materials:
-
Recombinant human CARM1 (PRMT4)
-
Biotinylated histone H3 peptide substrate
-
S-adenosylmethionine (SAM)
-
SKI-72 (active inhibitor)
-
AlphaLISA anti-methyl-arginine Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white OptiPlate
Procedure:
-
Prepare serial dilutions of SKI-72 in Assay Buffer.
-
In a 384-well plate, add 5 µL of the SKI-72 dilution or vehicle control.
-
Add 10 µL of a 2X solution of CARM1 enzyme in Assay Buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the methylation reaction by adding 10 µL of a 2X solution of the biotinylated H3 peptide substrate and SAM in Assay Buffer.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect methylation by adding 10 µL of a 5X solution of AlphaLISA Acceptor beads.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of a 5X solution of Streptavidin Donor beads.
-
Incubate for 30 minutes in the dark at room temperature.
-
Read the plate on an Alpha-enabled plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Cell-Based Invasion Assay (MDA-MB-231 cells)
This protocol describes a Matrigel invasion assay to assess the effect of this compound on the invasive potential of MDA-MB-231 breast cancer cells.
Materials:
-
MDA-MB-231 cells
-
DMEM with 10% FBS
-
Serum-free DMEM
-
This compound
-
Matrigel Invasion Chambers (24-well format, 8 µm pore size)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain (for visualization)
Procedure:
-
Thaw Matrigel-coated inserts on ice. Rehydrate the Matrigel by adding warm serum-free DMEM to the inside of the insert and incubate for 2 hours at 37°C.
-
Culture MDA-MB-231 cells to ~80% confluency.
-
Harvest cells and resuspend in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
Remove the rehydration medium from the inserts.
-
Add 500 µL of the cell suspension containing the desired concentration of this compound or vehicle control to the upper chamber of the inserts.
-
Add 750 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invading cells in several fields of view using a microscope.
-
Quantify the results and compare the inhibitory effect of this compound on cell invasion.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: CARM1 signaling pathway and the point of inhibition by SKI-72.
Caption: Intracellular conversion of the prodrug this compound to its active form.
Caption: Experimental workflow for the Matrigel cell invasion assay.
Conclusion
This compound represents a valuable tool for the chemical biology community, enabling the specific and potent inhibition of CARM1 in cellular contexts. Its prodrug nature allows for efficient intracellular delivery of the active inhibitor, SKI-72, facilitating the study of CARM1's diverse roles in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations and to further unravel the complexities of arginine methylation. Further research into the precise mechanism of intracellular conversion and a broader characterization of the selectivity of its active metabolites will undoubtedly enhance the utility of this important chemical probe.
References
Investigating PRMT4 Function with the Chemical Probe SKI-73: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), is a critical epigenetic regulator involved in a diverse range of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in numerous diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the investigation of PRMT4 function utilizing the potent and selective chemical probe, SKI-73. We present detailed experimental protocols, quantitative data on inhibitor efficacy, and visual representations of the associated signaling pathways to empower researchers in their exploration of PRMT4 biology and the development of novel therapeutics.
Introduction to PRMT4 and the Chemical Probe this compound
PRMT4 is a Type I protein arginine methyltransferase that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on both histone and non-histone protein substrates, leading to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[1] This post-translational modification plays a pivotal role in modulating protein function and thereby influences a wide array of cellular activities. PRMT4 has been shown to methylate histone H3 at arginines 2, 17, and 26, generally associated with transcriptional activation.[2] Key non-histone substrates of PRMT4 include the SWI/SNF chromatin-remodeling complex subunit BAF155 and the Mediator complex subunit 12 (MED12), highlighting its role in gene expression regulation.[3][4]
This compound is a cell-permeable prodrug that is intracellularly processed into its active form, SKI-72, a potent and selective inhibitor of PRMT4.[5] The active form of this compound, a 6'-homosinefungin (HSF) derivative, exhibits a strong affinity for the SAM-binding pocket of PRMT4, thereby competitively inhibiting its methyltransferase activity.[5] This high selectivity and cellular activity make this compound an invaluable tool for dissecting the cellular functions of PRMT4.
Quantitative Data on PRMT4 Inhibition
The efficacy of PRMT4 inhibition can be quantified through both biochemical and cellular assays. The following tables summarize key quantitative data for PRMT4 inhibitors, including the active form of this compound and the well-characterized inhibitor TP-064 for comparative purposes.
| Inhibitor | Target | Assay Type | Substrate | IC₅₀ (nM) | Reference |
| SKI-72 (active form of this compound) | PRMT4 | Biochemical | Histone H3 Peptide | 30 ± 3 | [5] |
| TP-064 | PRMT4 | Biochemical | Not Specified | < 10 | [4] |
| Compound 17 | PRMT4 | Biochemical | Peptide Substrate | 34 ± 10 | [6] |
| Inhibitor | Cell Line | Assay Type | Substrate | Cellular IC₅₀ (nM) | Reference |
| TP-064 | HEK293 | Western Blot | MED12 | 43 ± 10 | [4] |
| TP-064 | HEK293 | Western Blot | BAF155 | 340 ± 30 | [4] |
| Compound 17 | HEK293 | Western Blot | MED12 | 1400 ± 100 | [6] |
| This compound | MCF-7, MDA-MB-231 | Western Blot | BAF155 | Potent Inhibition | [5] |
| This compound | MDA-MB-231 | Western Blot | PABP1 | Potent Inhibition | [5] |
Note: Specific cellular IC₅₀ values for this compound on substrate methylation are not yet published, but studies report potent inhibition.[5]
Experimental Protocols
Here, we provide detailed methodologies for key experiments to investigate PRMT4 function using this compound.
In Vitro PRMT4 Methylation Assay
This assay directly measures the enzymatic activity of PRMT4 and the inhibitory effect of SKI-72 (the active form of this compound).
Materials:
-
Recombinant human PRMT4
-
Histone H3 peptide (e.g., residues 1-21) or recombinant BAF155 protein
-
S-[³H]-adenosylmethionine (³H-SAM)
-
SKI-72 (active form of this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT4, and the desired substrate (histone H3 peptide or BAF155).
-
Add varying concentrations of SKI-72 or DMSO (vehicle control) to the reaction mixtures and incubate for 15 minutes at room temperature.
-
Initiate the methylation reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the incorporation of the ³H-methyl group by autoradiography or a phosphorimager.
-
Quantify the band intensities to determine the extent of methylation and calculate the IC₅₀ value of SKI-72.
Cellular PRMT4 Substrate Methylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit PRMT4 activity within a cellular context by measuring the methylation status of its endogenous substrates.
Materials:
-
Cell line of interest (e.g., MCF-7, HEK293)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-methyl-BAF155, anti-BAF155, anti-methyl-MED12, anti-MED12, anti-PRMT4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 24-72 hours).
-
Harvest cells and prepare whole-cell lysates using lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the methylated substrate signal to the total substrate signal and the loading control.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to investigate the effect of PRMT4 inhibition on its recruitment to specific gene promoters and the associated histone methylation marks.
Materials:
-
Cells treated with this compound or DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer, shear buffer, and IP buffer
-
Anti-PRMT4 antibody or anti-H3R17me2a antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters
Procedure:
-
Cross-link proteins to DNA in this compound or DMSO-treated cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitate the chromatin with an antibody against PRMT4 or a specific histone methylation mark.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters.
Signaling Pathways and Experimental Workflows
PRMT4-Mediated Signaling Pathways
PRMT4 is implicated in several signaling pathways that are crucial for cell growth, proliferation, and survival. One of the well-documented pathways is the AKT/mTOR signaling cascade. PRMT4 can promote the activation of this pathway, leading to increased cell proliferation and invasion in cancer.[6]
PRMT4 in Transcriptional Regulation
PRMT4 acts as a transcriptional coactivator by methylating histones and other transcriptional machinery components. This leads to a more open chromatin structure and facilitates the recruitment of other coactivators, ultimately enhancing gene expression.
Experimental Workflow for Investigating PRMT4 Function with this compound
The following workflow outlines a comprehensive approach to characterizing the effects of this compound on PRMT4 function.
Conclusion
This compound is a powerful and selective chemical probe for elucidating the multifaceted functions of PRMT4 in cellular physiology and disease. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate the impact of PRMT4 inhibition on various cellular processes. By employing a combination of biochemical, cellular, and genomic approaches, the scientific community can further unravel the complexities of PRMT4-mediated signaling and its potential as a therapeutic target. This in-depth understanding will be instrumental in the development of novel therapeutic strategies for a range of diseases, including cancer.
References
- 1. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine methyltransferases: insights into the enzyme structure and mechanism at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAF155 methylation drives metastasis by hijacking super-enhancers and subverting anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SKI-73 on Cellular Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI-73 is a cell-permeable prodrug that is rapidly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). As a critical regulator of transcription and other cellular processes, the inhibition of PRMT4 by SKI-72 elicits significant downstream effects on various biological pathways. This technical guide provides an in-depth analysis of the pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action: Inhibition of PRMT4
SKI-72, the active metabolite of this compound, functions as a highly potent and selective inhibitor of PRMT4, a Type I protein arginine methyltransferase. PRMT4 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a crucial role in the regulation of gene transcription, RNA processing, and signal transduction.
Mechanism: SKI-72 is an S-adenosylmethionine (SAM)-competitive and substrate-noncompetitive inhibitor of PRMT4.[1] This means that SKI-72 binds to the SAM-binding pocket of PRMT4, preventing the binding of the methyl donor and thereby inhibiting the methyltransferase activity of the enzyme. The binding of SKI-72 to PRMT4 has been confirmed through surface plasmon resonance (SPR) and protein-ligand crystallography.[1]
Quantitative Data: Potency and Selectivity of SKI-72
| Compound | Target | IC50 (in vitro) | Selectivity |
| SKI-72 | PRMT4 (CARM1) | 13 nM[1] | >30-fold vs. other PRMTs (PRMT7 IC50 = 400 nM)[1] |
| SKI-72N (inactive control) | PRMT4 (CARM1) | 1.04 µM[1] | Inactive against other PRMTs[1] |
Biological Pathways Affected by this compound
The inhibition of PRMT4 by SKI-72 leads to the modulation of several key biological pathways, primarily through the alteration of gene expression programs.
Transcriptional Regulation
PRMT4 is a key transcriptional coactivator that methylates histone H3 at arginines 17 and 26 (H3R17me2a, H3R26me2a), marks associated with active gene transcription. By inhibiting PRMT4, this compound treatment leads to a reduction in these histone marks, resulting in altered gene expression.
dot
References
The Role of SKI Compounds in Suppressing Breast Cancer Cell Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic potential of SKI compounds in the context of breast cancer cell invasion. While the initial query specified "SKI-73," the preponderance of research on Src kinase inhibitors in breast cancer points to a likely reference to SKI-606 (Bosutinib) . However, a distinct compound, This compound , a CARM1 inhibitor, has also been identified with anti-invasive properties. This guide will address both compounds to ensure comprehensive coverage of the topic.
Executive Summary
Metastasis remains a primary driver of mortality in breast cancer patients. The process of invasion, a critical early step in the metastatic cascade, involves complex signaling networks that regulate cell motility, adhesion, and degradation of the extracellular matrix. Small molecule inhibitors targeting key nodes in these pathways represent a promising therapeutic strategy. This document details the mechanism of action, quantitative effects, and relevant experimental protocols for two such compounds: the Src/Abl kinase inhibitor SKI-606 and the CARM1 inhibitor this compound.
Section 1: SKI-606 (Bosutinib) - A Potent Inhibitor of Src-Mediated Invasion
SKI-606 is a potent, orally bioavailable dual inhibitor of Src and Abl kinases.[1][2] Elevated Src family kinase (SFK) activity is a hallmark of many aggressive breast cancers and is associated with poor prognosis.[1][3] SKI-606 effectively suppresses breast cancer cell migration and invasion by targeting the Src signaling pathway.[1][4]
Quantitative Data on SKI-606 Efficacy
The following tables summarize the quantitative effects of SKI-606 on breast cancer cell lines.
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 | Cell Motility/Invasion | IC50 | ~250 nM | [1][3][4] |
| MDA-MB-468 | Cell Motility/Invasion | IC50 | ~250 nM | [5] |
| MDA-MB-231 | Wound Healing Assay | IC50 | 0.1 - 0.3 µM | [4] |
| MCF-7 | Cell Invasion/Migration | - | Statistically significant inhibition | [6] |
| BT-474 | Cell Invasion/Migration | - | Statistically significant inhibition | [6] |
Table 1: In Vitro Efficacy of SKI-606 on Breast Cancer Cell Lines
| Parameter | Effect | Details | Reference |
| Tumor Volume Reduction | 45-54% decrease | 150 mg/kg SKI-606 daily oral gavage in BALB/c nu/nu mice with MDA-MB-231-GFP xenografts. | [2] |
| Metastasis | Significant decrease | Analysis of GFP-positive tumor metastasis in lungs, liver, and spleen. | [2] |
Table 2: In Vivo Efficacy of SKI-606 in a Breast Cancer Model
Signaling Pathway Modulated by SKI-606
SKI-606 exerts its anti-invasive effects by inhibiting the phosphorylation of Src and its downstream effectors. This disrupts the signaling cascade that promotes cell motility and adhesion turnover.
Caption: SKI-606 inhibits Src, blocking downstream signaling to FAK, Pyk2, p130Cas, MAPK, and Akt, thereby suppressing cell invasion and migration.
Section 2: this compound - A CARM1 Inhibitor with Anti-Invasive Properties
This compound is a chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4).[7][8] It is a pro-drug that readily penetrates cell membranes and is then processed into its active form.[7][8] While distinct from Src kinase inhibitors, this compound has also demonstrated the ability to inhibit the invasion of breast cancer cells.[7]
Quantitative Data on this compound Efficacy
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 | In Vitro Invasion | EC50 | 1.3 µM | [7] |
| MCF-7 | BAF155 Arg1064 Methylation | - | Fully suppressed at 10 µM | [7] |
Table 3: In Vitro Efficacy of this compound on Breast Cancer Cell Lines
The mechanism by which CARM1 inhibition by this compound suppresses invasion is through altering epigenetic plasticity, leading to a shift from an invasive to a non-invasive subpopulation of cancer cells.[7] This effect is independent of cell proliferation.[7]
Section 3: Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.
Experimental Workflow Overview
Caption: General workflow for studying the effects of SKI compounds on breast cancer cell invasion.
Boyden Chamber Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.[9][10][11]
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Chemoattractant (e.g., medium with Fetal Bovine Serum)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Protocol:
-
Coating the Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Add the diluted Matrigel to the upper chamber of the inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation: Culture breast cancer cells to 70-80% confluency. Serum-starve the cells for 18-24 hours prior to the assay. Harvest the cells by trypsinization and resuspend them in serum-free medium at the desired concentration.
-
Assay Setup: Add the chemoattractant to the lower chamber of the Boyden apparatus. Seed the cell suspension into the Matrigel-coated upper chamber. Include a negative control with serum-free medium in the lower chamber.
-
Incubation: Incubate the chambers at 37°C in a CO2 incubator for a duration appropriate for the cell line (typically 24-48 hours).
-
Fixation and Staining: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol. Stain the cells with crystal violet.
-
Quantification: Elute the stain from the cells and measure the absorbance using a plate reader, or count the number of stained cells in multiple fields of view under a microscope.
Gelatin Zymography for MMP Activity
This technique detects the activity of gelatinases, primarily MMP-2 and MMP-9, which are crucial for extracellular matrix degradation during invasion.
Materials:
-
SDS-PAGE gels copolymerized with gelatin (e.g., 1 mg/mL)
-
Conditioned cell culture medium
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., Triton X-100 in Tris buffer)
-
Zymogram developing buffer (containing CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Protocol:
-
Sample Preparation: Culture cells in serum-free medium and collect the conditioned medium. Concentrate the medium if necessary. Determine the protein concentration of the samples.
-
Electrophoresis: Mix the samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel. Run the gel under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the MMPs to renature.
-
Development: Incubate the gel in developing buffer at 37°C for 16-48 hours to allow for gelatin degradation by the active MMPs.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatinase activity will appear as clear bands against a blue background.
-
Quantification: The intensity of the clear bands can be quantified using densitometry software.
Western Blot for Signaling Protein Phosphorylation
This method is used to detect changes in the phosphorylation status of key signaling proteins, such as Src and FAK, following treatment with SKI compounds.[12][13][14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-FAK, anti-FAK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Treat cells with the SKI compound for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Electrophoresis and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein levels to the total protein levels.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Src/Abl kinase inhibitor, SKI-606, blocks breast cancer invasion, growth, and metastasis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKI-606 (bosutinib), a novel Src kinase inhibitor, suppresses migration and invasion of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound|CAS 2206744-61-6|DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Initial Assessment of SKI-73's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive initial assessment of the biological activity of SKI-73, a chemical probe for Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4). This document summarizes the current understanding of this compound's effects on cell viability and invasion, provides detailed experimental protocols for assessment, and visualizes the underlying molecular pathways.
Executive Summary
This compound is a cell-permeable prodrug that is intracellularly processed into potent and selective inhibitors of CARM1, a protein arginine methyltransferase implicated in various cellular processes, including transcriptional regulation and cell cycle control.[1][2] Initial assessments and subsequent detailed studies have presented a nuanced profile of its activity. While the inhibition of CARM1 is a promising anti-cancer strategy, current evidence indicates that this compound's primary effect in breast cancer models is the inhibition of cell invasion rather than a direct cytotoxic effect on cell proliferation .[3] This guide aims to clarify these findings, provide standardized protocols for their verification, and offer a conceptual framework for the signaling pathways involved.
Data Presentation: Summary of this compound Biological Effects
The following table summarizes the key quantitative and qualitative findings regarding the biological effects of this compound on cancer cell lines. It is crucial to note the discrepancy in the literature regarding its effect on cell proliferation. While an early report suggested mild growth inhibition, more detailed subsequent studies have concluded that this compound does not affect the proliferation of breast cancer cells.[3]
| Parameter | Cell Line | Concentration | Observed Effect | Source |
| Cell Growth/Proliferation | MCF-7 | 10 µM | ~40% inhibition | [4] (Initial report) |
| MCF-7 | 1 µM | ~15% inhibition | [4] (Initial report) | |
| MDA-MB-231 | Not specified | No effect on proliferation | [3] | |
| Cell Invasion | MDA-MB-231 | Efficiently blocked | Potent inhibition of invasion | [3] |
| On-Target Engagement | MCF-7, MDA-MB-231 | Not specified | Potent inhibition of BAF155 methylation | [3] |
| MDA-MB-231 | Not specified | Potent inhibition of PABP1 methylation | [3] |
Experimental Protocols
To enable researchers to independently assess the effects of this compound, detailed protocols for a cell viability assay and a cell invasion assay are provided below.
Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound (and its inactive control, SKI-73N, if available)
-
MCF-7 or other cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Visualizations: Workflows and Signaling Pathways
Prodrug Activation and Experimental Workflow
This compound is a prodrug designed for enhanced cell permeability. Once inside the cell, it is enzymatically converted into its active metabolites, which are the potent inhibitors of CARM1.[1][2] The following diagram illustrates this activation and the subsequent workflow for assessing its effect on cell viability.
Caption: Workflow of this compound activation and subsequent cell viability assessment.
CARM1's Role in Cell Cycle and Apoptosis Signaling
While this compound does not appear to induce apoptosis or cell cycle arrest in breast cancer cells, its target, CARM1, is known to be a crucial regulator of these processes in other contexts.[5][6] CARM1 knockdown in multiple myeloma cells, for instance, leads to G0/G1 phase arrest and apoptosis through the activation of the p53 signaling pathway.[5] Understanding this pathway provides a rationale for the continued investigation of CARM1 inhibitors.
Caption: CARM1 signaling in cell cycle and apoptosis based on knockdown studies.
Discussion and Future Directions
The current body of evidence strongly suggests that this compound is a valuable tool for studying the role of CARM1 in cancer biology, particularly in the context of cell invasion and metastasis.[1][3] The discrepancy regarding its cytotoxic effects highlights the importance of rigorous, context-specific experimental validation. While initial high-throughput screens may suggest a certain activity, detailed mechanistic studies are essential to confirm these findings.
For researchers investigating this compound, it is recommended to:
-
Perform dose-response curves for cell viability in the specific cell line of interest to confirm the lack of a direct cytotoxic effect on proliferation.
-
Utilize invasion assays (e.g., Transwell assays) to explore its anti-metastatic potential.
-
Investigate the downstream effects of CARM1 inhibition on gene expression related to epithelial-mesenchymal transition (EMT) and cell motility to elucidate the mechanism of its anti-invasive action.
References
- 1. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 2. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peer review in A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SKI-73 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: The following application notes and protocols are based on available information regarding compounds with similar naming conventions or mechanisms of action that may be relevant to the intended query for "SKI-73." Initial searches did not yield a specific public compound designated "this compound." The information provided is synthesized from research on related topics such as SKI protein pathways and CD73 inhibitors. Researchers should adapt these protocols based on their specific cell lines and experimental goals.
Introduction
This document provides detailed protocols for the experimental use of compounds related to SKI and CD73 signaling in a cell culture setting. The SKI protein is a proto-oncoprotein involved in the negative regulation of the TGF-β signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of SKI is implicated in the progression of several cancers, including melanoma.[1] CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a key role in the adenosine (B11128) signaling pathway, contributing to an immunosuppressive tumor microenvironment.[2][3] Inhibitors of CD73 are being investigated as promising cancer immunotherapeutics.[2]
Data Presentation
Table 1: Hypothetical IC50 Values of a CD73 Inhibitor in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 150 |
| A375 | Melanoma | 220 |
| PC-3 | Prostate Cancer | 310 |
| HCT116 | Colon Cancer | 180 |
This data is illustrative and should be determined experimentally for the specific compound and cell lines being used.
Table 2: Experimental Parameters for Western Blot Analysis of SKI Pathway Modulation
| Parameter | Specification |
| Cell Lysate Concentration | 20-40 µg total protein |
| Primary Antibodies | Anti-SKI (1:1000), Anti-pSmad3 (1:500), Anti-Smad3 (1:1000), Anti-β-actin (1:5000) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG (1:10000) |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
| Incubation Times | Primary: Overnight at 4°C; Secondary: 1 hour at room temperature |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT)
This protocol is for determining the effect of a test compound on the proliferation of adherent cancer cell lines.
Materials:
-
Adherent cancer cell lines (e.g., MDA-MB-231, A375)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., a CD73 inhibitor)
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for SKI Signaling
This protocol is for assessing the effect of a test compound on the expression and phosphorylation of proteins in the SKI signaling pathway.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see Table 2)
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with the test compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Caption: TGF-β signaling pathway and its inhibition by the SKI protein.
Caption: Standard workflow for Western Blot analysis.
Caption: CD73-mediated adenosine production and immunosuppression.
References
Application Notes and Protocols for Determining the Optimal Concentration of SKI-73 for Cellular Treatment
Disclaimer: Initial literature searches for a compound specifically named "SKI-73" did not yield definitive results. The information presented herein is based on published data for the small molecule inhibitor AC-73 , which targets CD147 and has been studied in the context of acute myeloid leukemia (AML). These notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration of a novel compound, using AC-73 as a representative example.
Introduction
AC-73 is a small molecule compound that functions as an inhibitor of CD147, a transmembrane glycoprotein (B1211001) overexpressed in various cancers, including acute myeloid leukemia.[1][2][3] Overexpression of CD147 is associated with tumor progression, metastasis, and drug resistance.[1][3] AC-73 exerts its anti-proliferative effects by inhibiting the ERK/STAT3 signaling pathway and inducing autophagy, a cellular self-degradation process.[1][2][3][4][5] This application note provides a detailed protocol for determining the optimal concentration of AC-73 for treating leukemic cells in vitro and summarizes its known effects on various cell lines.
Mechanism of Action of AC-73
AC-73's primary target is the CD147 glycoprotein. By inhibiting CD147, AC-73 disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. The key mechanisms include:
-
Inhibition of the ERK/STAT3 Pathway: AC-73 treatment leads to the suppression of the ERK/STAT3 signaling cascade, which is known to be constitutively active in many AML cells and plays a significant role in promoting their proliferation and survival.[2][3][4]
-
Induction of Autophagy: The compound has been shown to activate autophagy in leukemic cells, which in this context, appears to be a form of non-apoptotic cell death.[2][4][5]
The signaling pathway is visualized below:
Quantitative Data Summary
While specific IC50 values for AC-73 in AML cell lines are not extensively published, dose-response studies have demonstrated its anti-proliferative effects. The following table summarizes the observed effects at various concentrations on commonly used AML cell lines after 72 hours of treatment.
| Cell Line | Concentration (µM) | Observed Effect on Cell Viability/Growth | Reference |
| U937 | 2.5 | Significant reduction in cell growth | [4] |
| 5.0 | Further significant reduction in cell growth | [4] | |
| 10.0 | Strong inhibition of cell growth | [4] | |
| NB4 | 2.5 | Significant reduction in cell growth | [4] |
| 5.0 | Further significant reduction in cell growth | [4] | |
| 10.0 | Strong inhibition of cell growth | [4] | |
| MV4-11 | 2.5 | Significant reduction in cell growth | [4] |
| 5.0 | Further significant reduction in cell growth | [4] | |
| 10.0 | Strong inhibition of cell growth | [4] |
Note: The data is interpreted from graphical representations in the cited literature. For precise IC50 determination, the experimental protocol outlined below should be followed.
Experimental Protocols
This section provides a detailed protocol to determine the optimal concentration and IC50 value of a compound like AC-73 using a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described here, but other similar metabolic assays (e.g., XTT, WST-1, or CellTiter-Glo®) can be substituted.
Materials and Reagents
-
Cell Lines: U937, NB4, or MV4-11 (or other relevant cell lines)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052).
-
Test Compound: AC-73
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO)
-
MTT Reagent: 5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered.
-
Solubilization Buffer: 10% SDS in 0.01 M HCl or DMSO.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm).
Experimental Workflow Diagram
Step-by-Step Protocol for IC50 Determination
-
Cell Culture and Seeding:
-
Culture the desired leukemic cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of AC-73 (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the AC-73 stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 50 µM). A typical 2-fold or 3-fold dilution series is recommended.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤ 0.2%) and a "no-cell" blank control (medium only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of AC-73 or vehicle control to the appropriate wells.
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate for another 1-2 hours at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for investigating the efficacy of the CD147 inhibitor AC-73, presented here as a representative for "this compound," in a preclinical setting. Determining the optimal concentration and IC50 value is a critical first step in evaluating the therapeutic potential of any novel compound. The dose-dependent anti-proliferative effects of AC-73 on AML cell lines highlight the importance of the CD147-ERK/STAT3 pathway as a potential therapeutic target. Researchers should adapt these protocols to their specific cell lines and experimental conditions to obtain robust and reproducible results.
References
- 1. The small-molecule compound AC-73 targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The small-molecule compound AC-73 targeting CD147 inhibits leukemic cell proliferation, induces autophagy and increases the chemotherapeutic sensitivity of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: SKI-73 Treatment Time Course In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKI-73 is a cell-permeable prodrug that is rapidly converted into the potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] As a critical regulator of transcription and other cellular processes, CARM1 is a promising therapeutic target in various diseases, particularly cancer. Understanding the time-dependent effects of this compound is crucial for designing and interpreting in vitro experiments. These application notes provide a summary of the typical time course of this compound action, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action and Cellular Fate
Upon entering the cell, this compound is rapidly processed into its active metabolites.[1] These active inhibitors have been observed to accumulate to high concentrations within cells and are retained for several days, suggesting a prolonged duration of action from a single treatment.[1] The primary molecular target of the active form of this compound is CARM1, which it inhibits with high selectivity.[2] This inhibition prevents the methylation of arginine residues on histone and non-histone protein substrates, thereby modulating gene expression and cellular phenotypes such as invasion.[1][3]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and a typical experimental approach to study its effects, the following diagrams are provided.
Caption: Mechanism of action for the prodrug this compound.
Caption: Typical experimental workflow for in vitro studies of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro effects of this compound and other relevant CARM1 inhibitors. Note that experimental conditions such as cell line and treatment duration can significantly impact the observed values.
Table 1: Cellular Activity of this compound and its Active Metabolites
| Compound/Prodrug | Assay | Cell Line | IC50/EC50 | Treatment Duration | Reference |
| This compound | Inhibition of BAF155 Methylation | MCF-7 | ~10 µM (full suppression) | Not Specified | [3] |
| This compound | Inhibition of MED12 Methylation | Various | 500 nM - 2.6 µM | Not Specified | [2] |
| This compound | Inhibition of PABP-1 Methylation | HeLa | 1.43 µM | Not Specified | [2] |
| This compound | Inhibition of Cell Invasion | MDA-MB-231 | 1.3 µM | Not Specified | [3] |
| This compound | Inhibition of Cell Growth | MCF-7 | ~15% at 1 µM, ~40% at 10 µM | Not Specified | [2] |
| SKI-72 (Active Form) | PRMT4 Enzymatic Assay | In Vitro | 13 nM | Not Applicable | [2] |
Table 2: Representative Time Course of In Vitro Effects of CARM1 Inhibitors
| Time Point | Assay | Typical Observation |
| 1 - 24 hours | Western Blot for Methylated Substrates | Decreased levels of methylated CARM1 substrates (e.g., BAF155, MED12). |
| 24 - 72 hours | Cell Invasion/Migration Assay | Significant reduction in the invasive and migratory capacity of susceptible cancer cell lines. |
| 48 - 72 hours | Gene Expression Analysis (RT-qPCR, RNA-seq) | Altered expression of CARM1 target genes. |
| 3 - 7 days | Cell Proliferation/Viability Assay (e.g., MTT, Crystal Violet) | Moderate inhibition of cell growth, particularly at higher concentrations (>5 µM). |
| 4 - 7 days | Colony Formation Assay | Reduced ability of single cells to form colonies. |
Experimental Protocols
Protocol 1: Time-Dependent Inhibition of Substrate Methylation by Western Blot
Objective: To determine the time course of this compound's effect on the methylation of a known CARM1 substrate (e.g., BAF155) in a specific cell line.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound and inactive control SKI-73N (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-methylated substrate, anti-total substrate, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 1-10 µM), SKI-73N, and a vehicle control (DMSO).
-
Time Course Harvest: At each time point (e.g., 1, 4, 8, 12, 24 hours), wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a membrane. c. Block the membrane for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the methylated substrate overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using a chemiluminescent substrate and image the results.
-
Data Analysis: Strip the membrane and re-probe for total substrate and a loading control to normalize the methylated substrate signal. Quantify band intensities to determine the percent inhibition of methylation over time.
Protocol 2: Cell Invasion Assay (Transwell)
Objective: To assess the effect of this compound treatment over time on the invasive potential of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Serum-free and complete cell culture medium
-
This compound and inactive control SKI-73N
-
Transwell inserts with 8 µm pores
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Pre-treatment: Culture cells in the presence of this compound, SKI-73N, or vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).
-
Transwell Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest the pre-treated cells and resuspend them in serum-free medium. Seed the cells into the upper chamber of the Transwell inserts. The lower chamber should contain a complete medium as a chemoattractant.
-
Invasion: Incubate the plates for 12-24 hours to allow for cell invasion through the Matrigel and membrane.
-
Staining and Quantification: a. Remove the non-invading cells from the top of the insert with a cotton swab. b. Fix the invading cells on the bottom of the membrane with methanol. c. Stain the cells with crystal violet. d. Wash the inserts and allow them to dry. e. Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the number of invading cells in several fields of view under a microscope.
-
Data Analysis: Compare the number of invading cells in the this compound treated group to the control groups at each pre-treatment time point.
Conclusion
The in vitro effects of this compound are time-dependent, with inhibition of CARM1's enzymatic activity occurring relatively rapidly, followed by downstream effects on gene expression and cellular phenotype that manifest over hours to days. The long intracellular retention of its active metabolites suggests that even short-term exposure can lead to sustained biological effects. The provided protocols offer a framework for investigating the temporal dynamics of this compound in various in vitro models. Researchers should optimize treatment concentrations and time points for their specific cell lines and biological questions of interest, with the recommendation to use concentrations below 5 µM to minimize potential off-target effects in longer-term cell-based assays.[2]
References
- 1. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKI-73 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-73 is a cell-permeable small molecule prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1] PRMT4 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, signal transduction, and DNA repair.[2] Dysregulation of PRMT4 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[2][3]
These application notes provide a detailed protocol for utilizing this compound in Western blot experiments to assess its inhibitory effect on PRMT4 activity by monitoring the methylation status of its downstream substrates.
Mechanism of Action and Signaling Pathway
This compound, upon entering the cell, is metabolized into SKI-72. SKI-72 acts as a competitive inhibitor of PRMT4, binding to the enzyme's active site and preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to its protein substrates.[2] This inhibition leads to a decrease in the asymmetric dimethylation of PRMT4 targets.
One of the key signaling pathways influenced by PRMT4 is the AKT/mTOR pathway, which is critical in regulating cell proliferation, survival, and migration.[4] PRMT4 can activate this pathway, and its inhibition can lead to downstream effects on cell growth and survival.[4] Additionally, PRMT4 plays a significant role in transcriptional activation by methylating histone H3 at arginine 17 (H3R17me2a), a mark associated with active gene expression.[5][6][7] Other known substrates of PRMT4 include BAF155, Poly(A)-Binding Protein 1 (PABP1), and Mediator Complex Subunit 12 (MED12).[3][4]
Below is a diagram illustrating the signaling pathway of PRMT4 and the point of inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment to measure the inhibition of PRMT4-mediated methylation of a target substrate (e.g., BAF155, PABP1, or Histone H3) in cultured cells treated with this compound.
Materials
-
Cell Line: A cell line known to express PRMT4 and the substrate of interest (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231).
-
This compound: Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Cell Culture Reagents: Growth medium, fetal bovine serum (FBS), antibiotics.
-
Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.
-
Western Blotting Reagents: Transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST), primary antibodies (total substrate, methylated substrate, loading control), HRP-conjugated secondary antibody, and enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete growth medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., ranging from 0.1 µM to 10 µM). Include a vehicle control (DMSO-treated) group.
-
Replace the medium with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the stability of the target protein and its methylation mark. For some substrates, a 72-hour treatment has been shown to be effective.[3]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Note: Some proteins, including CARM1 itself, may be prone to aggregation upon boiling.[5][7] If detecting CARM1, consider incubating samples at a lower temperature (e.g., 70°C for 10 minutes) or at room temperature.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for the methylated substrate (e.g., anti-H3R17me2a, anti-methyl-BAF155, or anti-methyl-PABP1) diluted in blocking buffer.
-
Incubate overnight at 4°C with gentle agitation.
-
For normalization, a separate blot can be run in parallel and incubated with an antibody against the total form of the substrate protein and a loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the methylated substrate band to the total substrate band or a loading control.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Data Presentation
The following table summarizes representative quantitative data on the effect of this compound on the methylation of known PRMT4 substrates. The EC50 values indicate the concentration of this compound required to achieve 50% inhibition of substrate methylation.
| Substrate | Cell Line | Treatment Time (h) | EC50 (µM) | Reference |
| BAF155 | Breast Cancer Cells | Not Specified | ~0.5 | [4] |
| PABP1 | Breast Cancer Cells | Not Specified | ~1.5 | [4] |
| MED12 | HEK293 | 72 | IC50 ~1.0 | [3] |
| Histone H3 (R17) | HeLa | 24 | Dose-dependent inhibition observed | [1] |
Note: EC50 and IC50 values are dependent on the specific cell line, treatment duration, and experimental conditions. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their system.
Troubleshooting
-
No or weak signal for methylated substrate:
-
Ensure the primary antibody is specific for the methylated form of the substrate.
-
Optimize the concentration of the primary antibody.
-
Increase the amount of protein loaded onto the gel.
-
Confirm that the cell line expresses sufficient levels of both PRMT4 and the substrate.
-
-
High background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time, try a different blocking agent).
-
Decrease the concentration of primary and/or secondary antibodies.
-
-
Inconsistent results:
-
Ensure equal protein loading in all lanes.
-
Use fresh lysis buffer with protease and phosphatase inhibitors.
-
Maintain consistent incubation times and temperatures.
-
By following this detailed protocol and considering the provided application notes, researchers can effectively utilize this compound as a tool to investigate the role of PRMT4 in various biological processes using Western blotting.
References
- 1. Identification of a Novel Inhibitor of Coactivator-associated Arginine Methyltransferase 1 (CARM1)-mediated Methylation of Histone H3 Arg-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylation at arginine 17 of histone H3 is linked to gene activation | EMBO Reports [link.springer.com]
- 6. Metformin inhibits the histone methyltransferase CARM1 and attenuates H3 histone methylation during gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylation at arginine 17 of histone H3 is linked to gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKI-73: Cell Permeability and Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cell permeability and cellular uptake of SKI-73, a novel small molecule kinase inhibitor. The following protocols and data presentation guidelines are designed to deliver robust and reproducible results for preclinical drug development.
I. Application Notes
The ability of a drug candidate to permeate cell membranes and accumulate at its site of action is a critical determinant of its therapeutic efficacy. For orally administered drugs, permeability across the intestinal epithelium is a key factor governing bioavailability.[1][2] Cellular uptake mechanisms, which can include passive diffusion, facilitated diffusion, and active transport, dictate the intracellular concentration of the drug and its access to intracellular targets.[3]
Understanding the cell permeability and uptake of this compound is essential for:
-
Predicting its oral bioavailability and in vivo efficacy.[1]
-
Characterizing its mechanism of transport into target cells.[3]
-
Identifying potential drug-drug interactions involving membrane transporters.
-
Guiding lead optimization efforts to improve pharmacokinetic properties.
Two standard in vitro assays are presented here: the Caco-2 permeability assay, which is considered the gold standard for predicting intestinal drug absorption, and a general cellular uptake assay to quantify the accumulation of this compound in a relevant cell line.[1]
II. Experimental Protocols
A. Caco-2 Permeability Assay
This protocol is designed to assess the bidirectional permeability of this compound across a confluent monolayer of Caco-2 cells, which mimic the human intestinal epithelium.[1] The apparent permeability coefficient (Papp) is calculated to classify the permeability of the compound.
1. Materials
-
Caco-2 cells (passage 20-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
Lucifer Yellow (paracellular integrity marker)
-
Control compounds:
-
High permeability: Caffeine or Propranolol
-
Low permeability: Mannitol or Atenolol
-
-
This compound stock solution (in DMSO)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
2. Methods
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C and 5% CO2.[1]
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using an EVOM™ voltohmmeter. A TEER value >200 Ω·cm² indicates a suitable monolayer.
-
Alternatively, perform a Lucifer Yellow permeability test. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.[1]
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.[1]
-
Prepare dosing solutions of this compound (e.g., 10 µM) and control compounds in HBSS. The final DMSO concentration should be <1%.
-
For Apical-to-Basolateral (A→B) Permeability:
-
Add the dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.[1]
-
-
For Basolateral-to-Apical (B→A) Permeability:
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.[1]
-
-
Incubate the plates at 37°C with gentle shaking for 2 hours.[1]
-
At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
-
-
Sample Analysis and Data Calculation:
-
Determine the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:[1]
-
Calculate the efflux ratio:[1]
-
Efflux Ratio = Papp (B→A) / Papp (A→B)
-
An efflux ratio > 2 suggests the involvement of active efflux transporters.[1]
-
-
Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 cell permeability assay.
B. Cellular Uptake Assay
This protocol aims to quantify the intracellular accumulation of this compound over time in a target cell line.
1. Materials
-
Target cell line (e.g., a cancer cell line where the target kinase is active)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
-
BCA Protein Assay Kit
2. Methods
-
Cell Culture:
-
Plate the target cells in multi-well plates and culture until they reach approximately 80-90% confluency.[3]
-
-
Compound Incubation:
-
Wash the cells with PBS.
-
Treat the cells with this compound at various concentrations (e.g., 1, 5, 10 µM) and for different time points (e.g., 0, 15, 30, 60, 120 minutes).[3] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Sample Processing and Analysis:
-
Centrifuge the lysates to pellet cell debris.
-
Collect the supernatant for analysis.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Quantify the concentration of this compound in the cell lysates using a validated LC-MS/MS method.[3]
-
-
Data Analysis:
-
Normalize the intracellular concentration of this compound to the protein concentration of the lysate (e.g., pmol/mg protein).
-
Plot the intracellular concentration of this compound against time to determine the rate and extent of uptake.[3]
-
Workflow for Cellular Uptake Assay
Caption: Workflow of the in vitro cellular uptake assay.
III. Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Caco-2 Permeability of this compound
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | Value | Value | Value | High/Medium/Low |
| Caffeine (High Permeability Control) | >10 | >10 | ~1 | High |
| Atenolol (Low Permeability Control) | <1 | <1 | ~1 | Low |
| Digoxin (Efflux Substrate Control) | <1 | >2 | >2 | Low (Efflux) |
Permeability Classification: High (Papp > 10 x 10⁻⁶ cm/s), Medium (Papp = 1-10 x 10⁻⁶ cm/s), Low (Papp < 1 x 10⁻⁶ cm/s)
Table 2: Cellular Uptake of this compound in Target Cells
| Time (minutes) | Intracellular this compound (pmol/mg protein) |
| 0 | 0 |
| 15 | Value |
| 30 | Value |
| 60 | Value |
| 120 | Value |
IV. Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound.
Hypothetical Kinase Signaling Pathway
Caption: Hypothetical MAPK/ERK signaling pathway inhibited by this compound.
References
Application Notes and Protocols: Assessing the Conversion of SKI-73 to SKI-72
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-73 is a cell-permeable prodrug of SKI-72, a potent and selective inhibitor of the protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1).[1][2] PRMT4 plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins, thereby influencing a variety of cellular processes, including cell proliferation, differentiation, and DNA repair.[1][3][4] The conversion of the inactive prodrug this compound to the active inhibitor SKI-72 is a critical step for its therapeutic efficacy. This document provides detailed protocols to assess this conversion both in vitro and in a cellular context.
Analytical Method for Quantification of this compound and SKI-72
A robust and sensitive analytical method is essential for accurately quantifying the conversion of this compound to SKI-72. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high selectivity and sensitivity for small molecule analysis.
LC-MS/MS Method Development and Validation
Objective: To develop and validate a selective and sensitive LC-MS/MS method for the simultaneous quantification of this compound and SKI-72 in various biological matrices (e.g., buffer, plasma, cell lysates).
General Guidelines:
-
Internal Standard (IS): A stable isotope-labeled internal standard for either this compound or SKI-72 is recommended for the most accurate quantification. If not available, a structurally similar compound with a close retention time can be used.
-
Sample Preparation: The choice of sample preparation technique depends on the matrix. Protein precipitation is a common and straightforward method for plasma and cell lysate samples.[5] Liquid-liquid extraction or solid-phase extraction can also be employed for cleaner samples and to achieve lower limits of quantification.
-
Chromatography: A C18 reversed-phase column is a good starting point for the separation of these small molecules. A gradient elution with mobile phases consisting of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium (B1175870) formate (B1220265) is typically used to achieve optimal separation and ionization.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary selectivity and sensitivity. Ionization is typically achieved using electrospray ionization (ESI) in positive ion mode.
Table 1: Proposed LC-MS/MS Parameters for this compound and SKI-72 Analysis
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of this compound and SKI-72 |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined by direct infusion of this compound and SKI-72 standards |
| Collision Energy | Optimized for each transition |
| Dwell Time | Optimized for peak shape and sensitivity |
Sample Preparation Protocol (Protein Precipitation)
-
To 50 µL of sample (plasma, cell lysate, or incubation buffer), add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex to dissolve the analytes.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
In Vitro Conversion Assays
These assays aim to identify the enzymatic systems responsible for the conversion of this compound to SKI-72 and to determine the kinetics of this conversion. Since this compound likely contains an ester linkage, esterases are the primary candidates for its activation. Liver microsomes are a good source of various drug-metabolizing enzymes, including esterases.
In Vitro Conversion in Liver Microsomes
Objective: To assess the conversion of this compound to SKI-72 in the presence of liver microsomes.
Materials:
-
This compound and SKI-72 analytical standards
-
Pooled human or rodent liver microsomes
-
NADPH regenerating system (optional, to assess the contribution of CYP enzymes)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard solution in acetonitrile
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired starting concentration (e.g., 10 µM).
-
In a microcentrifuge tube, pre-warm the liver microsome suspension (final concentration 0.5-1 mg/mL) in phosphate buffer at 37 °C for 5 minutes.
-
Initiate the reaction by adding the this compound solution.
-
Incubate the reaction mixture at 37 °C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Process the samples as described in the sample preparation protocol (Section 1.2).
-
Analyze the samples by LC-MS/MS to quantify the concentrations of this compound and SKI-72.
Data Analysis:
-
Plot the concentrations of this compound and SKI-72 as a function of time.
-
Calculate the rate of this compound disappearance and the rate of SKI-72 formation.
-
Determine the half-life (t½) of this compound in the presence of liver microsomes.
Table 2: Data Summary for In Vitro Conversion of this compound in Liver Microsomes
| Time (min) | [this compound] (µM) | [SKI-72] (µM) |
| 0 | ||
| 5 | ||
| 15 | ||
| 30 | ||
| 60 | ||
| 120 |
In Vitro Conversion by Specific Esterases
Objective: To identify specific esterases capable of converting this compound to SKI-72.
Materials:
-
This compound and SKI-72 analytical standards
-
Recombinant esterases (e.g., human carboxylesterase 1 and 2)
-
Appropriate buffer for each esterase (as recommended by the supplier)
-
Acetonitrile (ice-cold)
-
Internal standard solution in acetonitrile
Protocol:
-
Follow the same procedure as the liver microsome assay (Section 2.1), but replace the liver microsomes with a specific recombinant esterase at a suitable concentration.
-
Perform the incubation in the buffer recommended for optimal enzyme activity.
-
Analyze the samples by LC-MS/MS.
Data Analysis:
-
Compare the rate of SKI-72 formation in the presence of different esterases to identify the most efficient enzyme for the conversion.
Cell-Based Conversion and Functional Assays
These assays assess the conversion of this compound to SKI-72 within a cellular environment and the subsequent functional effect of the generated SKI-72 on its target, PRMT4/CARM1.
Intracellular Conversion of this compound
Objective: To quantify the intracellular conversion of this compound to SKI-72 in a relevant cell line.
Cell Line Selection: Choose a cell line known to express PRMT4/CARM1. Several cancer cell lines, such as those from breast, prostate, and lung cancers, have been reported to overexpress CARM1.[2][6][7]
Protocol:
-
Seed the selected cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time periods (e.g., 1, 4, 8, 24 hours).
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysates and determine the protein concentration using a standard method (e.g., BCA assay).
-
Process the cell lysates for LC-MS/MS analysis as described in the sample preparation protocol (Section 1.2), normalizing the sample volume to the protein concentration.
-
Quantify the intracellular concentrations of this compound and SKI-72.
Data Analysis:
-
Plot the intracellular concentrations of this compound and SKI-72 as a function of time and initial this compound concentration.
Table 3: Data Summary for Intracellular Conversion of this compound
| Treatment | Time (h) | Intracellular [this compound] (pmol/mg protein) | Intracellular [SKI-72] (pmol/mg protein) |
| Vehicle | 24 | ||
| This compound (0.1 µM) | 1 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| This compound (1 µM) | 1 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| This compound (10 µM) | 1 | ||
| 4 | |||
| 8 | |||
| 24 |
Functional Assay: Inhibition of Histone H3 Arginine Methylation
Objective: To assess the functional consequence of this compound to SKI-72 conversion by measuring the inhibition of PRMT4/CARM1-mediated histone methylation. PRMT4 is known to methylate histone H3 at arginine 17 (H3R17me2a).
Protocol:
-
Treat cells with this compound as described in the intracellular conversion assay (Section 3.1).
-
After the treatment period, harvest the cells and extract histones using an acid extraction protocol.
-
Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Perform a Western blot analysis using a primary antibody specific for asymmetrically dimethylated H3R17 (H3R17me2a).
-
Use an antibody against total Histone H3 as a loading control.
-
Detect the protein bands using a suitable secondary antibody and chemiluminescence or fluorescence imaging system.
Data Analysis:
-
Quantify the band intensities for H3R17me2a and total H3.
-
Normalize the H3R17me2a signal to the total H3 signal for each sample.
-
Calculate the percentage of inhibition of H3R17 methylation compared to the vehicle-treated control.
Table 4: Data Summary for Inhibition of Histone H3 Arginine Methylation
| Treatment | H3R17me2a/Total H3 Ratio | % Inhibition |
| Vehicle | 0 | |
| This compound (0.1 µM) | ||
| This compound (1 µM) | ||
| This compound (10 µM) | ||
| SKI-72 (positive control) |
Diagrams
Caption: Experimental workflow for assessing this compound to SKI-72 conversion.
Caption: Proposed mechanism of this compound activation and PRMT4 inhibition.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. biocompare.com [biocompare.com]
- 5. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Utilizing SKI-73 in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-73 is a cell-permeable prodrug that is intracellularly converted to its active form, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins, thereby influencing a variety of cellular processes. These application notes provide a comprehensive guide for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) assays to study PRMT4 function, its protein-protein interactions, and the impact of its inhibition.
Data Presentation
The following tables summarize the quantitative data for the active inhibitor, SKI-72, and other relevant PRMT4 inhibitors. This information is critical for designing experiments, including determining appropriate inhibitor concentrations.
Table 1: In Vitro Potency and Selectivity of PRMT4 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. other PRMTs | Assay Type | Reference |
| SKI-72 | PRMT4 | 13 | >30-fold vs. PRMT7 (IC50 = 400 nM) | Biochemical Assay | [1] |
| TP-064 | PRMT4 | < 10 | >100-fold vs. other PRMTs (except PRMT6, IC50 = 1.3 µM) | Biochemical Assay | [2] |
Table 2: Cellular Activity of PRMT4 Inhibitors
| Compound | Target Substrate | Cellular IC50 | Cell Line | Reference |
| This compound (prodrug of SKI-72) | BAF155 | 538 nM | MCF7 | [1] |
| This compound (prodrug of SKI-72) | PABP-1 | 1.43 µM | MCF7 | [1] |
| This compound (prodrug of SKI-72) | MED12 | 500 nM - 2.6 µM | Dependent on cell line | [1] |
| TP-064 | BAF155 | 340 ± 30 nM | - | [2] |
| TP-064 | MED12 | 43 ± 10 nM | - | [2] |
Signaling Pathways and Experimental Workflows
PRMT4 Signaling Pathway
PRMT4 functions as a transcriptional coactivator by methylating arginine residues on histone H3 (primarily at R17 and R26) and various non-histone proteins. This activity is often associated with gene activation. PRMT4 is recruited to chromatin by interacting with transcriptional activators such as the p160 family of coactivators and CBP/p300. Furthermore, PRMT4 has been implicated in the activation of the AKT/mTOR signaling pathway in certain cancers.
Caption: Simplified PRMT4 signaling pathway.
Experimental Workflow for Immunoprecipitation using this compound
This workflow outlines the key steps for performing an immunoprecipitation experiment to study the effect of this compound on PRMT4 and its interacting partners.
Caption: General workflow for this compound immunoprecipitation.
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous PRMT4
This protocol is adapted for studying endogenous PRMT4 and can be modified to include treatment with this compound.
Materials:
-
Cells expressing PRMT4
-
This compound (and a vehicle control, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-PRMT4 antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration. Titration of this compound concentration (e.g., 1-10 µM) and treatment time (e.g., 4-24 hours) is recommended.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Lysate Pre-Clearing:
-
Add Protein A/G beads to the cleared lysate and incubate with gentle rotation for 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-PRMT4 antibody. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to each sample and incubate with gentle rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
The eluted samples can be analyzed by SDS-PAGE and Western blotting to detect PRMT4 and co-immunoprecipitated proteins.
-
For a more comprehensive analysis of interacting partners, the eluted proteins can be identified by mass spectrometry.
-
Protocol 2: Co-Immunoprecipitation to Identify PRMT4 Interacting Proteins
This protocol is designed to identify proteins that interact with PRMT4 and how these interactions may be affected by this compound.
Procedure:
Follow the steps outlined in Protocol 1. The key difference is in the downstream analysis.
-
Western Blot Analysis:
-
After SDS-PAGE and transfer, probe the membrane with antibodies against known or putative PRMT4 interacting partners (e.g., Mi2α/β, components of the p160 coactivator complex).
-
Compare the amount of co-immunoprecipitated protein in the this compound treated versus vehicle-treated samples. A change in the amount of a co-precipitated protein may indicate that the interaction is dependent on PRMT4's enzymatic activity.
-
-
Mass Spectrometry Analysis:
-
For an unbiased identification of interacting partners, the entire eluate from the this compound and vehicle-treated samples should be analyzed by mass spectrometry.
-
Proteins that are significantly enriched in the PRMT4 IP compared to the IgG control are considered potential interacting partners.
-
Quantitative mass spectrometry can be used to compare the abundance of interacting proteins between the this compound and vehicle-treated conditions.
-
Logical Framework for Data Interpretation
The following diagram illustrates the logic for interpreting the results from a co-immunoprecipitation experiment using this compound.
Caption: Interpreting co-IP results with this compound.
References
Application Notes and Protocols: Utilizing SKI-73 in Chromatin Immunoprecipitation (ChIP) for Studying PRMT4-Mediated Gene Regulation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
SKI-73 is a cell-permeable chemical probe that acts as a prodrug for SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4, also known as CARM1).[1] PRMT4 is a crucial enzyme that catalyzes the methylation of arginine residues on both histone and non-histone proteins, playing a significant role in the regulation of gene transcription. By inhibiting PRMT4, this compound allows for the investigation of the downstream effects of this inhibition on chromatin structure and gene expression. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to determine the in vivo association of specific proteins with particular genomic regions.[2][3] The combination of this compound treatment with ChIP assays provides a robust method to elucidate the specific genomic loci where PRMT4 activity is critical for protein-DNA interactions.
These application notes provide a comprehensive overview and a detailed protocol for the use of this compound in ChIP experiments to investigate the impact of PRMT4 inhibition on the chromatin landscape.
Mechanism of Action and Rationale for Use in ChIP
PRMT4, as a transcriptional coactivator, methylates histone H3 at arginine 17 (H3R17me), a mark generally associated with transcriptionally active chromatin. By inhibiting PRMT4 with this compound, researchers can investigate:
-
The genome-wide changes in H3R17 methylation.
-
The subsequent effects on the recruitment or dissociation of other chromatin-associated proteins.
-
The role of PRMT4 activity in the assembly of transcriptional machinery at specific gene promoters and enhancers.
A typical experimental design would involve treating cells with this compound or a vehicle control, followed by a standard ChIP protocol using an antibody against a protein of interest whose binding to chromatin is hypothesized to be dependent on PRMT4 activity.
Hypothetical Data Presentation
The following tables represent hypothetical quantitative data that could be generated from a ChIP-qPCR experiment using this compound.
Table 1: Effect of this compound Treatment on Histone H3R17 Methylation at a Target Gene Promoter
| Treatment | Target Gene Promoter (% Input) | Negative Control Locus (% Input) |
| Vehicle (DMSO) | 2.5 ± 0.3 | 0.1 ± 0.05 |
| This compound (10 µM) | 0.5 ± 0.1 | 0.1 ± 0.04 |
Table 2: Effect of this compound on the Recruitment of a Transcription Factor (TF-X) to a PRMT4-Dependent Enhancer
| Treatment | TF-X Occupancy at Enhancer (% Input) | IgG Control (% Input) |
| Vehicle (DMSO) | 3.0 ± 0.4 | 0.05 ± 0.01 |
| This compound (10 µM) | 0.8 ± 0.2 | 0.06 ± 0.02 |
Experimental Protocols
This section provides a detailed protocol for a ChIP experiment incorporating this compound treatment. This protocol is a general guideline and may require optimization for specific cell types and antibodies.[4][5][6][7]
Materials:
-
This compound (and its negative control, if available)
-
Cell culture reagents
-
Formaldehyde (B43269) (37%)
-
PBS (ice-cold)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
ChIP-grade antibody of interest
-
IgG control antibody
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents
Protocol:
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cross-linking:
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold PBS containing protease inhibitors and pellet by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.[7]
-
Verify the shearing efficiency by running an aliquot of the sheared chromatin on an agarose (B213101) gel.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the ChIP-grade antibody of interest or IgG control overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.[3]
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C for several hours or overnight in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification:
-
Purify the DNA using a standard DNA purification kit.
-
-
Analysis:
-
Quantify the immunoprecipitated DNA using qPCR with primers specific to the genomic regions of interest.
-
Visualizations
The following diagrams illustrate the signaling pathway involving PRMT4 and the experimental workflow for a ChIP experiment using this compound.
Caption: PRMT4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Chromatin Immunoprecipitation using this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 3. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) Assay Protocol [protocols.io]
- 5. encodeproject.org [encodeproject.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Cellular Assays with SKI-73
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-73 is a cell-permeable chemical probe that acts as a prodrug for the potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3][4][5] Upon entering the cell, this compound is converted into its active form, SKI-72, which competitively inhibits the S-adenosylmethionine (SAM) binding site of CARM1.[6][7] CARM1 is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene transcription, RNA processing, and signal transduction.[8][9][10] Dysregulation of CARM1 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.[11][12][13] These application notes provide detailed protocols for utilizing this compound in cellular assays to investigate its effects on CARM1 activity, cell viability, and cancer cell invasion.
CARM1 Signaling Pathway
CARM1 plays a crucial role in transcriptional activation by methylating histone H3 at arginine 17 (H3R17me2a), a mark associated with active gene expression.[14] Additionally, CARM1 methylates a variety of non-histone proteins, including the transcriptional coactivators p300/CBP, the SWI/SNF chromatin remodeling complex subunit BAF155, and the Mediator complex subunit MED12.[11][13][15][16] These methylation events can modulate protein-protein interactions and downstream signaling cascades, such as the p53 and TGF-β/Smad pathways.[17][18]
References
- 1. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 5. Peer review in A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The CARM1 transcriptome and arginine methylproteome mediate skeletal muscle integrative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 11. A hypermethylation strategy utilized by enhancer-bound CARM1 to promote estrogen receptor α-dependent transcriptional activation and breast carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Global mapping of CARM1 substrates defines enzyme specificity and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CARM1 methylates MED12 to regulate its RNA-binding ability | Life Science Alliance [life-science-alliance.org]
- 17. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of SKI Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SKI proto-oncogene (SKI) is a critical negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2] In normal cellular contexts, TGF-β acts as a potent tumor suppressor by inhibiting cell proliferation. However, in many advanced cancers, tumor cells become resistant to the growth-inhibitory effects of TGF-β and may even co-opt the pathway to promote invasion and metastasis.[3] Overexpression of the SKI protein is a key mechanism by which cancer cells evade TGF-β-mediated suppression.[2] High levels of SKI are associated with tumor progression in various cancers, including melanoma, pancreatic cancer, and colorectal cancer.[1][3]
SKI exerts its oncogenic function primarily by binding to and repressing the activity of Smad proteins (Smad2, Smad3, and Smad4), which are the central mediators of TGF-β signaling.[4][3] This interference prevents the transcription of TGF-β target genes involved in cell cycle arrest, such as p21.[1][3] By inhibiting this tumor-suppressive axis, elevated SKI expression allows for unchecked cancer cell proliferation.[1] Consequently, SKI represents a compelling therapeutic target for cancers that have developed resistance to TGF-β signaling. Small molecule inhibitors aimed at disrupting SKI function, such as the conceptual compound SKI-73, hold the potential to restore TGF-β-mediated tumor suppression.
These application notes provide detailed protocols and guidelines for conducting preclinical in vivo studies to evaluate the efficacy of SKI pathway inhibitors using established cancer models.
Data Presentation: Efficacy of SKI Inhibition in Preclinical Models
The following table summarizes quantitative data from representative in vivo studies where SKI expression was inhibited, demonstrating the potential therapeutic efficacy of targeting this pathway.
| Cancer Type | Model | Treatment | Key Efficacy Readout | Result | Reference |
| Pancreatic Cancer | Panc-1 Xenograft (Nude Mice) | SKI siRNA | Tumor Volume | 5-fold decrease in tumor growth compared to control. | [1] |
| Melanoma | Human Melanoma Xenograft | SKI shRNA | Tumor Growth | Minimal tumor xenograft nodules with low mitotic rate and prominent apoptosis. | [5] |
| Gastric Cancer | Gastric Tumor Xenograft | Ski and Prdm16 knockdown | Tumor Growth | Reduced tumor growth in vivo. | [6] |
Signaling Pathway and Experimental Workflow
SKI-Mediated Inhibition of TGF-β Signaling
References
- 1. Ski Promotes Tumor Growth Through Abrogation of Transforming Growth Factor-β Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKI protein - Wikipedia [en.wikipedia.org]
- 3. Repression of TGF-beta signaling by the oncogenic protein SKI in human melanomas: consequences for proliferation, survival, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ski/Sno and TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKI knockdown inhibits human melanoma tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Troubleshooting & Optimization
troubleshooting SKI-73 insolubility in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PRMT4 (CARM1) inhibitor, SKI-73.
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
Researchers may encounter solubility issues with this compound when preparing solutions for cell culture experiments. This guide provides a systematic approach to troubleshoot and resolve these challenges.
Initial Observation: A precipitate or cloudiness is observed when the this compound stock solution is diluted in cell culture media.
Step-by-Step Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Compound Handling and Solubility
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on storage information, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] Always use anhydrous, high-purity DMSO to minimize degradation of the compound.
Q2: I observed a precipitate after diluting my this compound DMSO stock in aqueous cell culture medium. Why is this happening?
A2: This is a common issue for compounds with low aqueous solubility.[2] When the DMSO stock is diluted into an aqueous medium, the overall polarity of the solvent increases significantly, which can cause the compound to precipitate out of solution.
Q3: What is the maximum recommended concentration of this compound for cell-based assays?
A3: The recommended concentration for cellular use is up to 10 µM. However, it is important to note that concentrations above 5 µM may inhibit cell growth in some cell lines.[3] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO can be stored for up to 2 weeks at 4°C or for 6 months at -80°C.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Experimental Design
Q5: What is the mechanism of action of this compound?
A5: this compound is a cell-permeable prodrug of SKI-72. SKI-72 is a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[4]
Q6: What is the role of PRMT4 (CARM1) in cellular signaling?
A6: PRMT4 (CARM1) is a key transcriptional coactivator that methylates histone and non-histone proteins, playing a crucial role in the regulation of gene expression.[5] It is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 851.0 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 0.851 mg of this compound.
-
Dissolving: Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to dissolve the compound. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use, light-protected sterile tubes. Store at -80°C for long-term storage (up to 6 months) or at 4°C for short-term storage (up to 2 weeks).[1]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To minimize precipitation, perform serial dilutions of the stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium to get a 100 µM solution.
-
Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium.
-
-
Direct Dilution (Alternative):
-
Add 1 µL of the 10 mM stock solution directly to 1 mL of pre-warmed cell culture medium while gently vortexing or swirling the medium. This will result in a final DMSO concentration of 0.1%.
-
-
Mixing: Immediately after adding the this compound solution, mix the medium gently by pipetting up and down or by inverting the tube to ensure a homogenous solution.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | PRMT4 (CARM1) | [4] |
| Mechanism of Action | Prodrug of PRMT4 inhibitor SKI-72 | [4] |
| Recommended Cellular Concentration | Up to 10 µM | [3] |
| Stock Solution Solvent | DMSO | [1] |
| Stock Solution Storage (in DMSO) | -80°C for 6 months; 4°C for 2 weeks | [1] |
| Final DMSO Concentration in Media | Should be kept low (e.g., ≤ 0.5%) | General recommendation |
Signaling Pathway
PRMT4 (CARM1) Signaling Pathway
PRMT4 (CARM1) is a protein arginine methyltransferase that plays a pivotal role in transcriptional activation. It is recruited to gene promoters by various transcription factors where it methylates histone H3 at arginine residues (H3R17, H3R26). This methylation event often leads to the recruitment of other coactivators, such as p300/CBP, which possess histone acetyltransferase (HAT) activity. The combined methylation and acetylation of histones result in a more open chromatin structure, facilitating gene transcription. PRMT4 can also methylate non-histone proteins, including coactivators like p300/CBP and transcription factors themselves, further modulating their activity. This compound, as a prodrug for a PRMT4 inhibitor, blocks these downstream effects by preventing the methyltransferase activity of PRMT4.
References
- 1. This compound|CAS 2206744-61-6|DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 6. CARM1 arginine methyltransferase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SKI-73 degradation and stability issues
Welcome to the technical support center for SKI-73, a chemical probe for Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). This compound is a prodrug that readily penetrates cell membranes and is subsequently processed into the active PRMT4/CARM1 inhibitor, SKI-72.[1][2][3] This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in utilizing this compound effectively in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable chemical probe that serves as a prodrug for SKI-72, a potent and selective inhibitor of PRMT4/CARM1.[2][3] Upon entering the cell, this compound is converted into its active form, SKI-72. SKI-72 is a S-adenosylmethionine (SAM)-competitive inhibitor, meaning it binds to the enzyme's active site, preventing the binding of the methyl donor SAM and thereby inhibiting the methylation of PRMT4/CARM1 substrates.[4] PRMT4/CARM1 is a key enzyme involved in transcriptional regulation, DNA damage response, and has been implicated in the progression of several cancers through signaling pathways such as AKT/mTOR and p53.[5][6]
Q2: What are the recommended storage and handling conditions for this compound?
A2: While specific stability data for this compound is not extensively published, general best practices for handling potent, cell-permeable small molecules should be followed. It is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For preparing stock solutions, use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO). Stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.
Q3: I am observing low potency or inconsistent results in my cell-based assays. What could be the cause?
A3: Inconsistent results with this compound can stem from several factors:
-
Degradation: As a prodrug, this compound may be susceptible to hydrolysis. Ensure that stock solutions are freshly prepared or have been stored properly. Avoid prolonged exposure of solutions to ambient temperatures.
-
Solubility Issues: this compound may have limited aqueous solubility. When diluting your DMSO stock into aqueous buffers or cell culture media, precipitation can occur. Refer to the troubleshooting guide below for addressing solubility problems.
-
Cellular Conversion: The conversion of the prodrug this compound to the active inhibitor SKI-72 is dependent on cellular enzymes. The efficiency of this conversion can vary between different cell lines, potentially affecting the observed potency.
-
High Assay Concentration: At concentrations exceeding 1µM, off-target effects or cytotoxicity might be observed, which could be related to the quinone moiety present in the molecule.[4] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: Is there a negative control available for this compound?
A4: Yes, SKI-73N is the corresponding inactive control compound.[4] It is structurally similar to this compound but does not inhibit PRMT4/CARM1. Using SKI-73N in parallel with this compound is crucial to ensure that the observed biological effects are due to the specific inhibition of PRMT4/CARM1 and not off-target effects.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
Symptoms:
-
Visible precipitate or cloudiness in the well after adding this compound to cell culture media or aqueous buffer.
-
Inconsistent or lower-than-expected activity in assays.
Potential Causes:
-
The concentration of this compound exceeds its aqueous solubility limit.
-
The final percentage of DMSO in the aqueous solution is too high, causing the compound to crash out.
Solutions:
| Step | Action | Rationale |
| 1 | Optimize Final DMSO Concentration | Ensure the final DMSO concentration in your assay is as low as possible, typically below 0.5% (v/v), to minimize solvent toxicity and solubility issues. |
| 2 | Prepare Intermediate Dilutions | Instead of a single large dilution, prepare serial dilutions of your concentrated DMSO stock in your aqueous buffer. This gradual change in solvent polarity can prevent precipitation. |
| 3 | Proper Mixing Technique | Add the this compound stock solution dropwise to the vortexing or gently swirling aqueous buffer. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation. |
| 4 | Gentle Warming and Sonication | If precipitation is observed, gentle warming of the solution to 37°C or brief sonication in a water bath may help to redissolve the compound. However, be cautious as prolonged heat can degrade the compound. |
Issue 2: Suspected Degradation of this compound
Symptoms:
-
Loss of activity over time in prepared solutions.
-
Inconsistent results between experiments using freshly prepared vs. older solutions.
Potential Causes:
-
Hydrolysis: The prodrug moiety of this compound may be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH.
-
Oxidation: The quinone structure within this compound could be prone to oxidation.
-
Photodegradation: Like many complex organic molecules, this compound may be sensitive to light.
Solutions:
| Step | Action | Rationale |
| 1 | Use Freshly Prepared Solutions | Whenever possible, prepare fresh dilutions of this compound from a frozen stock solution for each experiment. |
| 2 | pH Control | Maintain the pH of your experimental buffer as close to neutral as possible, unless the experimental design requires otherwise. The stability of prodrugs can be highly pH-dependent. |
| 3 | Protect from Light | Work with this compound solutions in a subdued lighting environment and store stock solutions and experimental plates protected from light (e.g., by using amber vials or covering with aluminum foil). |
| 4 | Proper Storage of Stock Solutions | Aliquot your DMSO stock solution into small, single-use volumes and store at -80°C. This minimizes the number of freeze-thaw cycles, which can accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile, amber-colored microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion amber tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C.
Protocol 2: General Procedure for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions: Prepare a series of intermediate dilutions of the this compound stock in DMSO.
-
Prepare Final Working Solutions: Add a small volume of the final DMSO intermediate to your pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration is below 0.5%. Mix thoroughly by gentle inversion or pipetting.
-
Treat Cells: Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions, protected from light.
Protocol 3: Assessment of this compound Stability in Aqueous Buffer
-
Prepare Solutions: Prepare a solution of this compound in your experimental aqueous buffer at the desired final concentration. Also, prepare a control sample of the same concentration in a stable solvent like DMSO.
-
Incubation: Incubate the aqueous solution at the desired temperature (e.g., room temperature or 37°C), protected from light.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quench Degradation: Immediately mix the aliquot with a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to stop any further degradation.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile under the tested conditions.
Signaling Pathways and Experimental Workflows
Caption: PRMT4/CARM1 Signaling Pathway and Inhibition by this compound/72.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. This compound|CAS 2206744-61-6|DC Chemicals [dcchemicals.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of CARM1 suppresses proliferation of multiple myeloma cells through activation of p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Minimizing SKI-73 Off-Target Effects
Welcome to the technical support center for SKI-73. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of this compound, a prodrug of the potent CARM1 (PRMT4) inhibitor, SKI-72.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a cell-permeable chemical probe that acts as a prodrug for SKI-72, a potent inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).[1][2][3] CARM1 is an enzyme that plays a crucial role in transcriptional regulation by methylating arginine residues on histone and non-histone proteins.[4][5]
Q2: What are known off-targets of this compound or its active form, SKI-72?
A2: The active metabolite of this compound, SKI-72, has shown good selectivity against other members of the Protein Arginine Methyltransferase (PRMT) family. For instance, it is over 30-fold more selective for CARM1 than for PRMT7.[1] The metabolites of this compound also exhibit greater than 10-fold selectivity over 7 other human PRMTs and 26 methyltransferases of other classes.[1] However, comprehensive kinome-wide profiling data for this compound or SKI-72 is not extensively published, so caution is advised as off-target effects on other kinases or non-kinase proteins are possible, especially at higher concentrations.[1] One study noted that a metabolite of this compound shows some affinity for SMYD2, though it is two-fold less than that of the natural substrate S-adenosylmethionine (SAM).[1][6]
Q3: Is there a negative control available for this compound?
A3: Yes, a structurally similar compound, SKI-73N, is available as a negative control. SKI-73N is the prodrug of SKI-72N, which is significantly less active against CARM1 (IC50 = 1.04 µM) and is inactive against other PRMT family members.[1] Utilizing SKI-73N in your experiments is highly recommended to help distinguish on-target from off-target effects.
Q4: What is the recommended concentration for using this compound in cell-based assays?
A4: It is recommended to use the lowest effective concentration of this compound that engages CARM1 to minimize potential off-target effects. Cellular activity has been observed at concentrations in the low micromolar range.[1] However, notable inhibition of cell growth has been reported in some cell lines at concentrations of 10 µM, suggesting that concentrations should not exceed 5 µM in cell-based experiments to reduce the likelihood of off-target-related cytotoxicity.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Observed cellular phenotype is inconsistent with known CARM1 function.
-
Possible Cause: This could be a strong indicator of an off-target effect.
-
Troubleshooting Steps:
-
Use the Negative Control: Repeat the experiment with the inactive control compound, SKI-73N, at the same concentration as this compound. If the phenotype persists with this compound but not with SKI-73N, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Perform a dose-response experiment with this compound. An on-target effect should correlate with the IC50 of CARM1 inhibition, while off-target effects may only appear at higher concentrations.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CARM1. If the phenotype is reversed, it is likely an on-target effect.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down CARM1 and observe if this phenocopies the effect of this compound.[7][8][9]
-
Orthogonal Inhibitor: Use a structurally different CARM1 inhibitor to see if it produces the same phenotype.
-
Issue 2: Discrepancy between biochemical and cell-based assay results.
-
Possible Cause:
-
Prodrug Conversion: this compound is a prodrug and needs to be metabolized into its active form, SKI-72, within the cell. The efficiency of this conversion can vary between cell types.
-
Cell Permeability and Efflux: Poor cell permeability or active efflux by transporters like P-glycoprotein can reduce the intracellular concentration of the active inhibitor.
-
High Intracellular ATP/SAM: In cell-based assays, high concentrations of the natural substrate S-adenosylmethionine (SAM) can compete with SAM-competitive inhibitors like SKI-72.
-
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or a target engagement assay like the NanoBRET™ assay to confirm that the active inhibitor is binding to CARM1 in your cells.
-
Vary Incubation Time: As this compound requires conversion to its active form, varying the incubation time may be necessary to see an effect.
-
Use Efflux Pump Inhibitors: To test for efflux, co-incubate cells with a known efflux pump inhibitor, such as verapamil. An increase in potency would suggest that the compound is a substrate for efflux pumps.
-
Measure Intracellular Concentration: If possible, use mass spectrometry to quantify the intracellular concentration of the active inhibitor, SKI-72.
-
Quantitative Data Summary
The following table summarizes the known inhibitory activities of SKI-72, the active form of this compound.
| Target | IC50 (nM) | Assay Type |
| CARM1 (PRMT4) | 13 | Biochemical Assay |
| PRMT7 | 400 | Biochemical Assay |
| SKI-72N (inactive control) on CARM1 | 1040 | Biochemical Assay |
Data sourced from The Chemical Probes Portal.[1]
Experimental Protocols
Protocol 1: In Vitro CARM1 Inhibition Assay (Radiometric)
This protocol provides a general workflow for assessing the in vitro potency of SKI-72 (the active form of this compound) against CARM1.
-
Compound Preparation:
-
Dissolve SKI-72 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the stock solution in DMSO.
-
-
Assay Plate Setup:
-
Add assay buffer to all wells of a 96-well filter plate.
-
Add the serially diluted SKI-72 to the appropriate wells. Include a DMSO-only control (vehicle) and a no-inhibitor control.
-
-
Kinase Reaction:
-
Add recombinant human CARM1 enzyme to each well.
-
Prepare a solution of a suitable substrate (e.g., a histone H3 peptide) and [³H]-S-adenosylmethionine (SAM).
-
Initiate the reaction by adding the substrate/[³H]-SAM mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Cellular Target Engagement
This protocol can be used to assess the inhibition of CARM1-mediated methylation of a known substrate in cells treated with this compound.
-
Cell Culture and Treatment:
-
Culture your cell line of interest to ~80% confluency.
-
Treat the cells with varying concentrations of this compound (and SKI-73N as a control) for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for a known CARM1 substrate (e.g., methylated-p300, methylated-MED12). Also, probe for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the methylated substrate and normalize to the total substrate and the loading control.
-
A decrease in the methylated substrate signal with increasing concentrations of this compound would indicate target engagement.
-
Visualizations
CARM1 Signaling Pathway
Caption: CARM1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Identifying Off-Target Effects
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. CARM1 arginine methyltransferase as a therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peer review in A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. dovepress.com [dovepress.com]
unexpected cellular phenotypes with SKI-73 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cellular phenotypes with SKI-73 treatment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
A1: this compound is a cell-permeable chemical probe that acts as a prodrug for SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is a type I arginine methyltransferase that plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins.[1][2][3]
Q2: What are the expected cellular phenotypes of this compound treatment?
A2: As an inhibitor of PRMT4, this compound treatment is expected to primarily affect processes regulated by PRMT4's transcriptional coactivator function. These include:
-
Alterations in Gene Expression: Changes in the transcription of genes regulated by nuclear receptors and other transcription factors.[4][5]
-
Cell Cycle Arrest: Induction of G1 cell cycle arrest.[6]
-
Modulation of Cell Proliferation and Differentiation: Inhibition of proliferation in certain cancer cell lines and effects on cellular differentiation pathways.[4][7][8]
-
DNA Damage Response: Impairment of the DNA damage response, potentially leading to altered cell fate (e.g., a shift from cell cycle arrest to apoptosis).[9]
-
Metabolic Changes: Effects on glycogen (B147801) metabolism and other metabolic pathways.[10]
Q3: I am observing a phenotype that doesn't seem related to the known functions of PRMT4. What could be the cause?
A3: Observing a phenotype that is not immediately reconcilable with the known functions of PRMT4 can be considered an "unexpected result." Potential causes for such observations include:
-
Off-Target Effects: The active compound, SKI-72, may be interacting with other cellular proteins besides PRMT4. While designed to be selective, no inhibitor is perfectly specific.[11][12][13]
-
Cell-Type Specific Functions of PRMT4: The function of PRMT4 can be highly context-dependent, and you may have uncovered a novel role for PRMT4 in your specific cellular model.
-
Experimental Artifacts: The observed phenotype could be a result of experimental conditions, such as compound solubility, stability, or interactions with media components.
-
Confusion with Similarly Named Compounds: Ensure you are working with this compound, the PRMT4 inhibitor, and not other compounds with similar names that target different proteins (e.g., AC-73 targeting CD147 or CD73 inhibitors).
Q4: What is the recommended concentration range for this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type, assay duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your system. As a starting point, you can refer to studies using similar PRMT4 inhibitors, which often use concentrations in the nanomolar to low micromolar range. For example, the related PRMT4 inhibitor TP-064 has been shown to inhibit substrate methylation in cells at concentrations between 0.1 and 1 µM.[6]
Troubleshooting Unexpected Results
This section provides guidance in a question-and-answer format to help you troubleshoot unexpected outcomes during your experiments with this compound.
Scenario 1: The observed phenotype is significantly stronger or weaker than expected.
Q: My cells are showing a much more potent cytotoxic effect than anticipated based on published data for PRMT4 inhibition. What should I check?
A:
-
Confirm Compound Identity and Purity: Ensure the compound is indeed this compound and that its purity is high. Impurities could have their own biological activities.
-
Verify Compound Concentration: Double-check all calculations for dilution and dosage.
-
Assess Compound Solubility and Stability: Precipitated compound will not be active. Visually inspect your media for any signs of precipitation. Also, consider the stability of the compound in your specific cell culture medium and conditions over the time course of your experiment.
-
Consider Off-Target Effects: A stronger-than-expected phenotype could be due to the inhibition of other essential proteins by SKI-72.
-
Evaluate Cell Health: Ensure your cells are healthy and not stressed before adding the compound, as this can sensitize them to treatment.
Q: I am not observing any significant phenotype, even at high concentrations of this compound. What could be the problem?
A:
-
Confirm Target Engagement: It is essential to verify that this compound is being converted to SKI-72 and is inhibiting PRMT4 in your cells. A Western blot for the methylation of a known PRMT4 substrate (e.g., asymmetric dimethylation of BAF155 or MED12) is a direct way to measure target engagement.[3][6]
-
Check for Drug Efflux: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the compound from the cell, preventing it from reaching its target.
-
Review Experimental Timeline: The phenotype you are measuring may take longer to develop. Consider extending the duration of your experiment.
-
Re-evaluate the Role of PRMT4 in Your System: It's possible that PRMT4 is not a critical regulator of the pathway you are studying in your specific cell model.
Scenario 2: The observed phenotype is qualitatively different from the expected effects of PRMT4 inhibition.
Q: My cells are undergoing a morphological change that has not been previously associated with PRMT4 inhibition. How do I investigate this?
A:
-
Rule out General Cellular Stress or Toxicity: Use a cell viability assay to determine if the morphological changes are a prelude to cell death.
-
Perform a Rescue Experiment: If possible, overexpressing a drug-resistant mutant of PRMT4 should rescue the expected on-target phenotypes but not the unexpected, off-target effects.
-
Use a Structurally Unrelated PRMT4 Inhibitor: If the unexpected phenotype is also observed with a different, structurally distinct PRMT4 inhibitor, it is more likely to be a true consequence of PRMT4 inhibition. If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Investigate Potential Off-Targets: This can be challenging without specific assays. A broad approach could involve transcriptomic or proteomic analysis to identify perturbed pathways.
Data Presentation
Table 1: Key Characteristics of Selected PRMT4 Inhibitors
| Inhibitor | Target(s) | IC50 (against PRMT4) | Cell Permeable | Notes |
| SKI-72 (active form of this compound) | PRMT4 | Potent (specific value not publicly available) | Yes (as this compound prodrug) | Prodrug approach enhances cellular activity. |
| TP-064 | PRMT4 | 4.3 nM | Yes | Highly selective and cell-active.[6] |
| YD1130 | PRMT4 | < 0.5 nM | No (prodrug YD1342 is cell-permeable) | Over 1000-fold selectivity for PRMT4 over 38 other methyltransferases.[14] |
| Compound 12c | PRMT4 | 0.42 µM | Not specified | Shows selectivity over other PRMTs.[15] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot for PRMT4 Substrate Methylation
This protocol allows for the direct assessment of PRMT4 inhibition in cells.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-asymmetric dimethyl-BAF155
-
Anti-total BAF155
-
Anti-asymmetric dimethyl-MED12
-
Anti-total MED12
-
Anti-GAPDH or other loading control
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 48-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Use separate blots for methylated and total protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the methylated protein signal to the total protein signal and then to the loading control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: PRMT4 (CARM1) signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for investigating unexpected cellular phenotypes.
Caption: A logical flow diagram for troubleshooting unexpected results.
References
- 1. CARM1/PRMT4: Making Its Mark beyond Its Function as a Transcriptional Coactivator [pubmed.ncbi.nlm.nih.gov]
- 2. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 3. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. CARM1 (PRMT4) acts as a transcriptional coactivator during retinoic acid-induced embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginine methyltransferase CARM1 is a promoter-specific regulator of NF-κB-dependent gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. CARM1 coactivator associated arginine methyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. CARM1 is required for proper control of proliferation and differentiation of pulmonary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roles of protein arginine methylation in DNA damage signaling pathways: Is CARM1 a life-or-death decision point? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing SKI-73 Treatment to Reduce Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of SKI-73, a chemical probe for Protein Arginine Methyltransferase 4 (PRMT4). Given that this compound is a prodrug that converts to the active PRMT4 inhibitor SKI-72, this guide focuses on strategies to optimize its use in experimental settings while minimizing potential toxicity associated with the inhibition of this key enzyme.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-active chemical probe that acts as a prodrug for SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1] PRMT4 is an enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription, signal transduction, and DNA repair.[2][3] By inhibiting PRMT4, SKI-72 can modulate these cellular processes.
Q2: What are the potential applications of this compound in research?
A2: As a selective inhibitor of PRMT4, this compound is a valuable tool for investigating the biological functions of this enzyme. Overexpression of PRMT4 has been linked to various cancers, including breast, prostate, and colorectal cancers.[2] Therefore, this compound can be used to explore the therapeutic potential of PRMT4 inhibition in cancer models, as well as its role in inflammatory diseases, metabolic disorders, and neurodegenerative diseases.[2]
Q3: What are the potential sources of toxicity associated with this compound treatment?
A3: While specific toxicity data for this compound is not extensively published, potential toxicity can be inferred from the function of its target, PRMT4. As PRMT4 is involved in fundamental cellular processes, its inhibition could lead to:
-
On-target toxicity: Resulting from the intended inhibition of PRMT4 in normal, healthy cells, which may rely on its activity for normal function.
-
Off-target toxicity: Although SKI-72 is reported to be a selective inhibitor, at higher concentrations it may inhibit other kinases or cellular proteins, leading to unintended side effects.
-
Metabolite toxicity: The metabolic conversion of this compound to SKI-72, or the subsequent metabolism of SKI-72, could produce toxic byproducts.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A4: The optimal concentration of this compound should be determined empirically for each cell line and assay. It is crucial to perform a dose-response study to identify a concentration that achieves the desired biological effect (e.g., inhibition of PRMT4 activity) without causing significant cytotoxicity. A good starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar) and assess cell viability using assays like MTT or LDH release.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues that may arise during experiments with this compound.
In Vitro (Cell-Based) Assays
Issue 1: I am observing a high level of cell death in my cultures treated with this compound, even at low concentrations.
-
Question: Could the solvent be causing the toxicity?
-
Answer: Yes, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.1%. Always include a vehicle control (cells treated with the solvent alone) in your experiments to assess its effect.
-
-
Question: Is my cell line particularly sensitive to PRMT4 inhibition?
-
Answer: It's possible. Some cell lines may have a greater dependence on PRMT4 for survival. Consider using a lower concentration range or reducing the treatment duration. You could also test the inhibitor on a different, less sensitive cell line as a comparison.
-
-
Question: Could the this compound stock solution be contaminated?
-
Answer: Bacterial or fungal contamination of your stock solution can lead to cell death. Ensure you are using proper sterile techniques when preparing and handling the stock solution.
-
Issue 2: I am not observing the expected biological effect of this compound in my assay.
-
Question: Is the concentration of this compound too low?
-
Answer: You may need to increase the concentration. Refer to any available literature for typical working concentrations or perform a thorough dose-response experiment.
-
-
Question: Is the incubation time sufficient for the prodrug to be converted and for the inhibitor to take effect?
-
Answer: As a prodrug, this compound requires time for cellular uptake and conversion to the active inhibitor, SKI-72. Consider extending the incubation period. A time-course experiment can help determine the optimal treatment duration.
-
-
Question: Is the compound stable under my experimental conditions?
-
Answer: Ensure that this compound is stored correctly and that the working solutions are freshly prepared. The stability of the compound in your specific culture medium and conditions should also be considered.
-
In Vivo (Animal) Studies
Issue 3: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models treated with this compound.
-
Question: Is the dose of this compound too high?
-
Answer: The maximum tolerated dose (MTD) should be determined in a preliminary study. Start with a lower dose and escalate gradually while monitoring for signs of toxicity.
-
-
Question: Could the route of administration be contributing to the toxicity?
-
Answer: The formulation and route of administration can significantly impact the pharmacokinetic and toxicological profile of a compound. Ensure the formulation is appropriate for the chosen route and consider alternative routes if severe local or systemic toxicity is observed.
-
-
Question: Are there on-target effects in vital organs?
-
Answer: Inhibition of PRMT4 in organs such as the liver, kidney, or bone marrow could lead to toxicity. It is essential to perform a comprehensive toxicological evaluation, including hematology, clinical chemistry, and histopathology of major organs, to identify any target organ toxicity.
-
Data Presentation
To facilitate the optimization of this compound treatment, we recommend summarizing all quantitative data in structured tables. Below are templates that can be adapted for your specific experiments.
Table 1: In Vitro Dose-Response Data for this compound
| Cell Line | Assay Type | Concentration (µM) | Incubation Time (h) | % Cell Viability (e.g., MTT) | % Cytotoxicity (e.g., LDH) | Target Inhibition (e.g., % reduction in H3R17me) |
| 0 (Vehicle) | 100 | 0 | 0 | |||
| 0.01 | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
Table 2: In Vivo Toxicity Summary for this compound
| Animal Model | Dose (mg/kg) | Route of Administration | Dosing Schedule | % Body Weight Change | Clinical Observations | Key Hematology Changes | Key Clinical Chemistry Changes | Histopathological Findings (Key Organs) |
| Vehicle | ||||||||
| Low Dose | ||||||||
| Mid Dose | ||||||||
| High Dose |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time at room temperature, protected from light.[4]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH release from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum LDH release.
Mandatory Visualizations
Caption: PRMT4 signaling pathway and the inhibitory action of SKI-72.
Caption: General workflow for assessing this compound toxicity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiologics.com [cellbiologics.com]
Technical Support Center: SKI-73 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKI-73. Inconsistent results in experiments involving this compound can arise from a variety of factors related to its nature as a prodrug and the specific biology of its target, Protein Arginine Methyltransferase 4 (PRMT4/CARM1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable prodrug that, once inside the cell, is converted into its active form, SKI-72. SKI-72 is a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1). PRMT4 is an enzyme that plays a crucial role in gene regulation by methylating histone and non-histone proteins. By inhibiting PRMT4, SKI-72 can modulate various cellular processes.
Q2: I am observing high variability in the IC50 values for this compound in my cell-based assays. What are the potential causes?
A2: Inconsistent IC50 values are a common challenge and can be attributed to several factors:
-
Prodrug Conversion Efficiency: The conversion of this compound to the active inhibitor SKI-72 can vary between different cell lines and even with the passage number of the same cell line due to differences in the expression of activating enzymes.
-
Cellular State: Cell density, passage number, and overall health can significantly impact experimental outcomes. It is recommended to use cells within a consistent and low passage number range.
-
Compound Stability and Handling: Like many chemical probes, this compound may be sensitive to storage conditions and freeze-thaw cycles. Prepare fresh stock solutions and aliquot them for single use to ensure compound integrity.
-
Assay Conditions: Variations in incubation time, serum concentration in the media, and the specific assay endpoint can all contribute to variability.
Q3: My results with this compound in a biochemical assay are potent, but the effects in a cellular assay are much weaker. Why is there a discrepancy?
A3: This is a frequent observation with many small molecule inhibitors and can be due to:
-
Cellular Permeability: While this compound is designed to be cell-permeable, its uptake can differ across various cell types.
-
Prodrug Activation: Insufficient conversion of this compound to SKI-72 within the target cells will lead to a weaker effect.
-
Efflux Pumps: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove this compound or SKI-72 from the cell, reducing its intracellular concentration.
-
Target Engagement: Even if the compound enters the cell, it must reach and bind to its target, PRMT4, in a sufficient concentration to elicit a response.
Q4: How can I be sure that the phenotype I observe is due to the inhibition of PRMT4 and not an off-target effect?
A4: This is a critical aspect of working with any chemical probe. To increase confidence in your results, consider the following:
-
Use a Negative Control: If available, use a structurally similar but inactive analog of SKI-72.
-
Orthogonal Approaches: Use a different, structurally unrelated PRMT4 inhibitor to see if it recapitulates the same phenotype.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PRMT4 and observe if the resulting phenotype is similar to that of this compound treatment.
-
Rescue Experiments: In a PRMT4 knockout or knockdown background, the effects of this compound should be diminished or absent.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of PRMT4 Activity
| Potential Cause | Troubleshooting Steps |
| Variable Prodrug (this compound) Conversion | - Cell Line Characterization: If possible, measure the activity of enzymes responsible for converting this compound to SKI-72 in your cell line(s). - Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for maximal inhibition. |
| Compound Degradation | - Storage: Store this compound stock solutions at -80°C in small, single-use aliquots. - Fresh Dilutions: Prepare fresh dilutions from a stock solution for each experiment. Avoid using old working dilutions. |
| Assay Variability | - Consistent Protocols: Ensure strict adherence to protocols for cell seeding density, media changes, and treatment conditions. - Control for Serum Effects: Be aware that components in fetal bovine serum (FBS) can bind to small molecules and affect their availability. Consider using reduced-serum media if your experiment allows. |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability or Efflux | - Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound increases. - Different Cell Lines: Test this compound in a panel of cell lines with known differences in efflux pump expression. |
| Insufficient Target Engagement | - Cellular Thermal Shift Assay (CETSA): This technique can be used to verify that SKI-72 is binding to PRMT4 in intact cells. - Western Blot for Downstream Markers: Measure the methylation status of known PRMT4 substrates (e.g., Histone H3 at Arginine 17) to confirm target engagement and inhibition. |
Data Presentation: Selectivity of PRMT Inhibitors
The following table summarizes the inhibitory activity (IC50) of various PRMT inhibitors against a panel of protein arginine methyltransferases. This data is crucial for understanding the selectivity profile of these compounds. Note: Comprehensive public data for SKI-72 is limited; therefore, data for other well-characterized PRMT4 inhibitors are included for context.
| Compound | PRMT1 (nM) | PRMT3 (nM) | PRMT4 (nM) | PRMT5 (nM) | PRMT6 (nM) | PRMT8 (nM) | Reference |
| TP-064 | >10,000 | >10,000 | <10 | >10,000 | 1,300 | 8,100 | Nakayama et al., 2018 |
| MS049 | - | - | 34 | - | 43 | - | Duan et al., 2017 |
| MS023 | 29 | 35 | 38 | >50,000 | 8 | 20 | Eram et al., 2016 |
Experimental Protocols
Protocol 1: General Cell-Based Assay for PRMT4 Inhibition
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01 to 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48-72 hours). This should be optimized for your specific cell line and endpoint.
-
Endpoint Measurement: Assess the desired biological endpoint. This could be:
-
Cell Viability: Using assays such as MTT, MTS, or CellTiter-Glo.
-
Western Blot Analysis: To measure the levels of downstream markers of PRMT4 activity (e.g., asymmetric dimethylation of histone H3 at arginine 17).
-
Gene Expression Analysis: Using qRT-PCR to measure changes in the expression of PRMT4 target genes.
-
Protocol 2: Western Blot for a PRMT4 Substrate
-
Cell Lysis: After treatment with this compound as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the methylated form of a known PRMT4 substrate (e.g., anti-H3R17me2a) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., total Histone H3, GAPDH, or β-actin) to ensure equal protein loading.
Visualizations
Technical Support Center: PRMT4 Inhibition Assays
Troubleshooting Guide: Investigating Lack of PRMT4 Inhibition
This guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of expected inhibitory activity with their test compounds against Protein Arginine Methyltransferase 4 (PRMT4/CARM1).
FAQs: Initial Checks for Unexpected Results
Q1: My putative PRMT4 inhibitor, SKI-73, is not showing any activity. Is this a known issue?
A: Initial searches for "this compound" as a PRMT4 inhibitor have not yielded specific public data. It is possible that "this compound" is an internal compound name, a novel agent not yet described in the literature, or potentially a misidentification. We recommend first verifying the compound's identity and its intended target. This guide provides a general troubleshooting framework for any compound expected to inhibit PRMT4 that is not performing as anticipated.
Q2: What are the most common initial checks when a compound fails to inhibit PRMT4?
A: The most frequent reasons for a lack of inhibition are related to the compound itself, the assay conditions, or the reagents. Start by systematically verifying:
-
Compound Integrity: Confirm the identity, purity, and concentration of your inhibitor stock. Has it been stored correctly to avoid degradation?
-
Compound Solubility: Poor solubility in the assay buffer is a common problem.[1] Visually inspect for any precipitation. The final concentration of solvents like DMSO should also be tested for tolerance with the enzyme.[1]
-
Assay Controls: Ensure all controls are behaving as expected. The "no-inhibitor" (vehicle) control should show robust enzyme activity, while the "no-enzyme" control should have a background-level signal.[1] A positive control inhibitor (e.g., TP-064) is crucial to validate that the assay can detect inhibition.[1]
Q3: How can I be sure my PRMT4 enzyme is active and the assay is working correctly?
A: Enzyme instability or incorrect concentration can lead to failed experiments.[1]
-
Enzyme Activity: Confirm that your PRMT4 enzyme is active. It should be stored correctly (typically at -80°C in aliquots to avoid freeze-thaw cycles) and handled on ice.[2] Run an enzyme titration to determine the optimal concentration that provides a linear reaction rate over the time course of your assay.[3]
-
Substrate and Cofactor: Ensure the substrate (e.g., histone H3 or a specific peptide) and the methyl donor, S-adenosylmethionine (SAM), are not degraded and are used at appropriate concentrations.[2] The SAM concentration is particularly important as it can influence the IC50 of competitive inhibitors.
Q4: Could my assay buffer composition be the issue?
A: Yes, the assay buffer is critical for optimal enzyme activity. A typical PRMT4 assay buffer contains several key components. Ensure the pH is optimal (usually around 8.0) and that all components are at the correct concentration.[3][4]
Troubleshooting Workflow for Lack of PRMT4 Inhibition
If initial checks do not resolve the issue, follow this systematic troubleshooting guide.
Caption: Logical flow for troubleshooting a lack of enzyme inhibition.
Data Presentation: Key PRMT4 Assay Parameters
The following tables summarize typical concentrations and conditions for biochemical PRMT4 assays, which can be used as a reference for optimizing your experiment.
Table 1: Reagent Concentrations in a Typical PRMT4 AlphaLISA Assay
| Component | Typical Final Concentration | Reference |
| PRMT4 Enzyme | 2 - 50 nM | [3] |
| Biotinylated Histone Peptide | 10 nM | [3] |
| S-adenosylmethionine (SAM) | 2 µM - 100 µM | [3] |
| DMSO (Vehicle) | < 1% | [3] |
Table 2: Common PRMT4 Assay Buffer Components
| Component | Typical Concentration | Purpose | Reference |
| Tris-HCl (pH 8.0) | 20 - 25 mM | pH Buffering | [3][4] |
| NaCl | 50 mM | Ionic Strength | [4] |
| DTT | 1 mM | Reducing Agent | [3][4] |
| BSA | 0.01% or 0.1 mg/mL | Prevents non-specific binding | [3][4] |
| Tween-20 | 0.01% | Detergent | [3] |
| MgCl2 | 3 mM | Cofactor for some enzymes | [4] |
| EDTA | 1 mM | Chelating Agent | [4] |
Experimental Protocols
Protocol 1: General PRMT4 AlphaLISA Inhibition Assay
This protocol is adapted from a standard AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.[3]
Objective: To measure the IC50 of a test compound against PRMT4.
Workflow Diagram:
Caption: Experimental workflow for a PRMT4 AlphaLISA assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X serial dilution of the test inhibitor (e.g., this compound) in Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20).[3]
-
Dilute PRMT4 enzyme to a 4X working concentration in Assay Buffer.
-
Prepare a 4X mixture of the biotinylated histone H3 peptide substrate and SAM in Assay Buffer.
-
-
Enzymatic Reaction (in a 384-well OptiPlate):
-
Add 5 µL of the 2X inhibitor dilution or vehicle (Assay Buffer with DMSO) to the appropriate wells.
-
Add 2.5 µL of the 4X enzyme solution.
-
Incubate for 10 minutes at room temperature.[3]
-
Initiate the reaction by adding 2.5 µL of the 4X substrate/SAM mixture.
-
Cover the plate and incubate for 60 minutes at room temperature.[3]
-
-
Signal Detection:
-
Stop the reaction by adding 5 µL of AlphaLISA Acceptor beads (conjugated to an anti-methyl-arginine antibody) prepared in 1X Epigenetics Buffer.
-
Cover the plate and incubate for 60 minutes at room temperature.[3]
-
In subdued light, add 10 µL of Streptavidin-coated Donor beads.
-
Cover the plate and incubate for 30 minutes at room temperature in the dark.[3]
-
Read the plate on an EnVision or similar plate reader in Alpha mode.
-
-
Data Analysis:
-
Calculate percent inhibition for each concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the curve using a suitable model to determine the IC50 value.
-
Signaling Pathway Context
Understanding the role of PRMT4 in cellular signaling can provide context for your experiments. PRMT4 is a transcriptional coactivator that methylates histone H3 at arginines 2, 17, and 26, which are marks associated with active gene transcription.[5][6]
Caption: Simplified PRMT4 coactivator signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Protein Arginine Methyltransferase 1: Positively Charged Residues in Substrate Peptides Distal to the Site of Methylation Are Important for Substrate Binding and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
issues with SKI-73 delivery in specific cell lines
Introduction
Welcome to the technical support center for SKI-73, a cell-permeable chemical probe and prodrug of the potent and selective PRMT4 inhibitor, SKI-72.[1] This guide is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments and troubleshooting common issues that may arise, particularly concerning its delivery and activity in specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the prodrug of SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4).[1] this compound is designed to be cell-permeable. Once inside the cell, it is converted to its active form, SKI-72, which then inhibits the enzymatic activity of PRMT4. PRMT4 is an enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins, playing a role in various cellular processes, including transcriptional regulation.
Q2: What is the recommended solvent for this compound?
A2: For in vitro experiments, this compound should be dissolved in a high-quality, anhydrous solvent such as DMSO to create a concentrated stock solution. It is crucial to minimize the final concentration of the solvent in your cell culture media to avoid solvent-induced toxicity. We recommend a final DMSO concentration of less than 0.1%.
Q3: How should I store this compound?
A3: this compound should be stored as a solid at -20°C. Once dissolved in a solvent, it is recommended to aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Issues with this compound Delivery in Specific Cell Lines
This section addresses specific problems that researchers may encounter when using this compound in various cell lines.
Issue 1: Low or No Apparent Efficacy of this compound
Q: I am not observing the expected biological effect of this compound in my cell line of interest. What are the possible reasons and how can I troubleshoot this?
A: Several factors could contribute to a lack of efficacy. Here is a step-by-step troubleshooting guide:
-
Confirm this compound Integrity: Ensure that the compound has been stored correctly and has not degraded. If in doubt, use a fresh vial.
-
Optimize Concentration and Incubation Time: The optimal concentration and duration of treatment can vary significantly between cell lines due to differences in metabolism, membrane permeability, and target expression levels. We recommend performing a dose-response and time-course experiment.
-
Verify Target Engagement: It is crucial to confirm that this compound is reaching and inhibiting its target, PRMT4, in your specific cell line. This can be assessed by measuring the methylation status of a known PRMT4 substrate via Western Blot.
-
Consider Prodrug Conversion Efficiency: this compound is a prodrug that needs to be intracellularly converted to the active inhibitor SKI-72.[1] The efficiency of this conversion can differ between cell types. If direct measurement of SKI-72 is not feasible, assessing target engagement is a good proxy.
-
Assess Cell Line Characteristics: Some cell lines may have intrinsic resistance mechanisms, such as high expression of drug efflux pumps (e.g., P-glycoprotein), that can prevent the accumulation of this compound.
Illustrative Data: Dose-Response of this compound on PRMT4 Target Inhibition
The following table shows hypothetical data on the inhibition of a known PRMT4 substrate's methylation in two different cancer cell lines after 24 hours of treatment with this compound.
| Cell Line | This compound Concentration (µM) | % Inhibition of Substrate Methylation |
| MCF-7 | 0.1 | 15% |
| 1 | 55% | |
| 10 | 92% | |
| PANC-1 | 0.1 | 5% |
| 1 | 20% | |
| 10 | 65% |
This is hypothetical data for illustrative purposes.
Issue 2: High Cytotoxicity Observed in Treated Cells
Q: I am observing significant cell death even at low concentrations of this compound. How can I mitigate this?
A: Unintended cytotoxicity can confound experimental results. Here are some troubleshooting steps:
-
Perform a Viability Assay: Conduct a dose-response experiment to determine the cytotoxic concentration 50 (CC50) of this compound in your cell line. This will help you identify a therapeutic window where you can achieve target inhibition with minimal cell death.
-
Reduce Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is not contributing to cytotoxicity. Always include a vehicle-only control in your experiments.
-
Shorten Incubation Time: High cytotoxicity might be due to prolonged exposure. A shorter treatment duration may be sufficient to observe the desired effect on the target pathway without causing excessive cell death.
-
Evaluate Off-Target Effects: At higher concentrations, small molecules can have off-target effects that may lead to cytotoxicity.[2][3][4] If possible, use a structurally related but inactive control compound to assess if the observed cytotoxicity is due to the specific inhibition of PRMT4.
Illustrative Data: Cell Viability in Response to this compound Treatment
The following table presents hypothetical cell viability data for two cell lines treated with increasing concentrations of this compound for 48 hours, as measured by an MTT assay.
| Cell Line | This compound Concentration (µM) | % Cell Viability |
| HEK293T | 1 | 98% |
| 5 | 90% | |
| 20 | 55% | |
| Jurkat | 1 | 95% |
| 5 | 70% | |
| 20 | 25% |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for PRMT4 Target Engagement
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the methylated form of a known PRMT4 substrate overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for the total protein of the substrate and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the methylated substrate signal to the total substrate and the loading control.
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
how to control for SKI-73 prodrug conversion variability
Welcome to the technical support center for the SKI-73 prodrug. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and controlling the variability associated with the conversion of the this compound prodrug to its active metabolite, SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1).[1] This guide provides frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
A1: this compound is a cell-permeable prodrug that, upon entering the cell, is converted into its active form, SKI-72. SKI-72 is a potent and selective inhibitor of the enzyme PRMT4 (also known as CARM1). The activation of this compound is believed to be mediated by the intracellular enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] This enzyme reduces a trigger moiety on this compound, leading to the release of the active inhibitor, SKI-72.
Q2: What are the main sources of variability in this compound prodrug conversion?
A2: Variability in the conversion of this compound to SKI-72 can arise from several factors, primarily related to the activity of the NQO1 enzyme. Key sources of variability include:
-
Cell Line-Specific NQO1 Expression: Different cell lines express varying levels of NQO1, leading to differences in the rate and extent of this compound conversion.
-
Genetic Polymorphisms: Single nucleotide polymorphisms (SNPs) in the NQO1 gene can result in reduced or absent enzyme activity, significantly impacting prodrug activation.
-
Inducers and Inhibitors of NQO1: Exposure of cells to certain compounds can either induce or inhibit NQO1 expression and activity, thereby altering the conversion of this compound.
-
Cellular Redox State: The activity of NQO1 is dependent on the intracellular concentration of its cofactor, NAD(P)H. Changes in the cellular redox state can therefore influence the efficiency of prodrug conversion.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can indirectly affect cellular metabolism and NQO1 activity.
Q3: How can I assess the NQO1 status of my cell line?
A3: It is crucial to determine the NQO1 activity in your experimental system. This can be achieved through several methods:
-
Western Blotting: To determine the protein expression level of NQO1.
-
qRT-PCR: To measure the mRNA expression level of the NQO1 gene.
-
Enzymatic Activity Assay: To directly measure the catalytic activity of NQO1 in cell lysates. A detailed protocol for an NQO1 activity assay is provided in the Experimental Protocols section.
Q4: How can I measure the conversion of this compound to SKI-72?
A4: The most accurate and sensitive method for quantifying the intracellular concentrations of both the prodrug (this compound) and its active metabolite (SKI-72) is through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A detailed protocol for sample preparation and LC-MS/MS analysis is provided in the Experimental Protocols section.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no cellular activity of this compound | 1. Low or absent NQO1 expression in the cell line. 2. Inactive NQO1 due to genetic polymorphism. 3. Presence of NQO1 inhibitors in the culture medium. 4. Insufficient incubation time for prodrug conversion. | 1. & 2. Assess NQO1 expression and activity (see FAQ A3). If low, consider using a cell line with known high NQO1 activity or transiently overexpressing NQO1. 3. Ensure no known NQO1 inhibitors (e.g., dicoumarol) are present. 4. Perform a time-course experiment to determine the optimal incubation time for maximal SKI-72 formation. |
| High variability in experimental results | 1. Inconsistent NQO1 activity across experiments. 2. Variability in cell health, density, or passage number. 3. Inconsistent sample preparation for analysis. | 1. Standardize cell culture conditions. Ensure consistent cell passage number and seeding density. Monitor NQO1 activity regularly. 2. Implement strict quality control for cell culture. 3. Follow the standardized sample preparation protocol for LC-MS/MS analysis meticulously. |
| Unexpected off-target effects | 1. High concentrations of the prodrug this compound may have off-target effects. 2. The released trigger moiety may have biological activity. | 1. Use the lowest effective concentration of this compound as determined by dose-response studies. 2. Use the inactive control compound, SKI-73N, to distinguish between effects of the active drug and potential off-target effects of the prodrug or its byproducts. |
Experimental Protocols
NQO1 Enzymatic Activity Assay
This protocol allows for the measurement of NQO1 activity in cell lysates using a colorimetric assay based on the reduction of a specific substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
NQO1 assay buffer (25 mM Tris-HCl, pH 7.4, 0.7 mg/mL BSA)
-
Menadione (NQO1 substrate)
-
Cytochrome c
-
NADPH
-
Dicoumarol (NQO1 inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS and lyse using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Cell lysate (containing a defined amount of protein, e.g., 20-50 µg)
-
NQO1 assay buffer
-
Cytochrome c
-
Menadione
-
-
Prepare control wells including:
-
A blank (no cell lysate)
-
A negative control (with dicoumarol to inhibit NQO1 activity)
-
-
Initiate the reaction by adding NADPH to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 550 nm at 30-second intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (change in absorbance per minute).
-
Subtract the rate of the dicoumarol-inhibited control to determine the NQO1-specific activity.
-
Normalize the activity to the amount of protein in the lysate.
-
Quantification of Intracellular this compound and SKI-72 by LC-MS/MS
This protocol outlines the steps for extracting this compound and SKI-72 from cells and quantifying their concentrations using LC-MS/MS.
Materials:
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of SKI-72)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
LC-MS/MS system with a C18 column
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells at a known density and treat with this compound for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding a known volume of ice-cold 80% MeOH containing the internal standard.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Vortex the cell lysate vigorously.
-
Centrifuge at high speed to pellet proteins and cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 5% ACN in water with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of mobile phase A (water with 0.1% FA) and mobile phase B (ACN with 0.1% FA).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, SKI-72, and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound and SKI-72 spiked into a similar matrix.
-
Quantify the concentrations of this compound and SKI-72 in the samples by comparing their peak area ratios to the internal standard against the standard curve.
-
Normalize the concentrations to the cell number or protein content.
-
Table 1: Example LC-MS/MS Parameters for SKI-72 Analysis
| Parameter | Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (SKI-72) | To be determined empirically |
| MRM Transition (IS) | To be determined empirically |
Note: Specific MRM transitions must be optimized for the instrument being used.
Visualizations
Caption: Metabolic activation pathway of the this compound prodrug.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Managing Autofluorescence of Small Molecule Inhibitors in Imaging
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the challenges posed by autofluorescent small molecule inhibitors in their imaging-based assays.
Troubleshooting Guide
This section provides systematic approaches to identify, characterize, and reduce autofluorescence originating from a small molecule inhibitor.
Initial Assessment: Is Your Small Molecule Inhibitor Autofluorescent?
A primary step is to determine if the small molecule itself is contributing to the background signal.
Experimental Protocol: Characterizing Inhibitor Autofluorescence
-
Preparation of Inhibitor-Only Sample:
-
Prepare a solution of your small molecule inhibitor in a clear, imaging-compatible buffer (e.g., PBS) at the working concentration used in your experiments.
-
Place the solution in the same type of imaging vessel (e.g., glass-bottom dish, microplate) that you use for your cellular or tissue experiments.
-
-
Image Acquisition:
-
Using your fluorescence microscope, acquire images of the inhibitor solution.
-
Systematically expose the sample to a range of excitation wavelengths (e.g., from UV to far-red).
-
For each excitation wavelength, capture the emission across a broad spectrum. A spectral detector on a confocal microscope is ideal for this.
-
-
Data Analysis:
-
Analyze the acquired images to identify the excitation and emission maxima of the inhibitor.
-
Plot the emission intensity as a function of wavelength for each excitation wavelength to generate emission spectra.
-
Strategies for Reducing Inhibitor Autofluorescence
Once the autofluorescent properties of your small molecule inhibitor are known, you can employ several strategies to minimize its impact on your experimental signal.
1. Spectral Separation
If the emission spectrum of your inhibitor does not significantly overlap with that of your experimental fluorophore, you can spectrally separate the signals.
-
Recommendation: Choose experimental fluorophores that emit in a spectral range distinct from your inhibitor's autofluorescence. Far-red and near-infrared fluorophores are often good choices as autofluorescence is typically weaker at longer wavelengths.[1][2][3]
2. Photobleaching
Intentionally exposing the sample to intense light can destroy the autofluorescent molecules of the inhibitor before imaging your target.[3][4][5]
Experimental Protocol: Pre-acquisition Photobleaching
-
Sample Preparation: Prepare your cells or tissue slices and incubate with the autofluorescent small molecule inhibitor as required by your experimental protocol.
-
Photobleaching Step: Before introducing your fluorescent probe (e.g., antibody, fluorescent protein), expose the sample to the excitation wavelength that maximally excites the inhibitor's autofluorescence for a defined period (e.g., 1-5 minutes).
-
Signal Imaging: Proceed with your standard staining protocol and image your specific fluorescent signal.
-
Optimization: The duration and intensity of the photobleaching light may need to be optimized to maximize the reduction of inhibitor autofluorescence while minimizing phototoxicity to the sample.
3. Chemical Quenching
Certain chemical reagents can reduce autofluorescence. However, their compatibility with live-cell imaging and the specific inhibitor must be validated.
-
Examples of Quenching Agents:
-
Sudan Black B: Effective for lipofuscin-like autofluorescence, often used in fixed tissue sections.[1][3]
-
Sodium Borohydride: Can reduce aldehyde-induced autofluorescence from fixation.[1][2][6]
-
Commercial Quenching Reagents: Several commercially available kits are designed to reduce autofluorescence from various sources.[1][6]
-
Experimental Protocol: Sudan Black B Treatment (for fixed samples)
-
Following your immunofluorescence staining and final washes, incubate the slides in 0.1% Sudan Black B in 70% ethanol (B145695) for 5-10 minutes at room temperature.[3]
-
Rinse thoroughly with PBS or 70% ethanol to remove excess Sudan Black B.
-
Mount and image the sample.
4. Spectral Unmixing
This powerful technique uses the known emission spectra of the inhibitor's autofluorescence and the experimental fluorophore to computationally separate their signals.[7][8][9][10]
Experimental Workflow for Spectral Unmixing
-
Acquire Reference Spectra:
-
Image a sample containing only the autofluorescent inhibitor to obtain its unique emission spectrum (the "autofluorescence fingerprint").
-
Image a sample containing only your experimental fluorophore to obtain its emission spectrum.
-
-
Image the Experimental Sample: Acquire a spectral image (lambda stack) of your fully stained experimental sample, capturing the emission across a range of wavelengths.
-
Linear Unmixing: Use software to unmix the experimental image based on the reference spectra. The algorithm will assign the photons to either the autofluorescence channel or the specific fluorophore channel, resulting in a cleaner image of your target signal.[9]
Frequently Asked Questions (FAQs)
Q1: How can I be sure the autofluorescence is from my small molecule inhibitor and not the cells or tissue itself?
A1: It is crucial to include proper controls in your experiment.
-
Unstained Control: Cells or tissue that have not been treated with the inhibitor or any fluorescent probes. This will reveal the level of endogenous autofluorescence.[6]
-
Inhibitor-Only Control: Cells or tissue treated only with the small molecule inhibitor. Comparing this to the unstained control will show the contribution of the inhibitor to the overall autofluorescence.
-
Fluorophore-Only Control: Cells or tissue stained with your fluorescent probe but not treated with the inhibitor. This confirms the signal from your probe in the absence of the inhibitor.
Q2: Will changing the fixation method help reduce autofluorescence?
A2: Yes, the choice of fixative can significantly impact autofluorescence. Aldehyde fixatives like glutaraldehyde (B144438) and formaldehyde (B43269) are known to induce autofluorescence.[2][6][11] Consider these alternatives:
-
Methanol/Ethanol Fixation: Chilled organic solvents can be a good alternative for certain antigens.[2][6]
-
Reduce Fixation Time: Minimizing the duration of fixation can also help reduce the intensity of fixation-induced autofluorescence.[2]
Q3: Are there any imaging media that can help reduce background fluorescence?
A3: For live-cell imaging, the composition of the imaging medium can affect autofluorescence.
-
Phenol (B47542) Red-Free Media: Phenol red is a pH indicator that fluoresces, so using phenol red-free medium is recommended.[12]
-
Serum Concentration: Fetal bovine serum (FBS) can be a source of autofluorescence. Reducing its concentration or switching to a serum-free medium for the duration of imaging can be beneficial.[6][12]
-
Specialized Media: Commercially available imaging media, such as FluoroBrite™, are formulated to have low autofluorescence.[12]
Q4: When should I choose spectral unmixing over other techniques?
A4: Spectral unmixing is particularly useful when:
-
The emission spectra of the inhibitor's autofluorescence and your experimental fluorophore significantly overlap.
-
You need to quantify the signal from your fluorophore accurately.
-
You are performing multiplex imaging with several fluorophores that may have overlapping spectra.
However, it requires a microscope with a spectral detector and appropriate software.[7][9]
Data Presentation
Table 1: Hypothetical Spectral Properties of an Autofluorescent Small Molecule Inhibitor
| Property | Wavelength (nm) |
| Excitation Maximum | 405 |
| Secondary Excitation | 488 |
| Emission Maximum | 525 |
| Emission Range | 450 - 600 |
This table illustrates the kind of data you should aim to collect for your specific small molecule inhibitor.
Table 2: Comparison of Autofluorescence Reduction Techniques
| Technique | Principle | Pros | Cons |
| Spectral Separation | Avoids spectral overlap | Simple, no sample manipulation | Limited by inhibitor's spectrum, may require non-standard fluorophores |
| Photobleaching | Destroys autofluorescent molecules | Effective, no chemical additions | Can cause phototoxicity, may affect specific signal |
| Chemical Quenching | Reduces fluorescence with chemicals | Can be very effective for specific autofluorescence types | May not be compatible with live cells, can reduce specific signal |
| Spectral Unmixing | Computationally separates signals | Highly specific, quantitative | Requires specialized equipment and software |
Visualizations
Caption: Workflow for addressing small molecule inhibitor autofluorescence.
Caption: Decision tree for selecting an autofluorescence reduction method.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 8. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microscopist.co.uk [microscopist.co.uk]
- 10. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Validating the On-Target Effects of SKI-73: A Comparative Guide with siRNA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor SKI-73 and siRNA-mediated knockdown for validating the on-target effects related to the protein arginine methyltransferase 4 (PRMT4), also known as CARM1. This document summarizes key experimental data, offers detailed protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.
This compound is a cell-active prodrug that converts to the potent and selective PRMT4 inhibitor, SKI-72.[1] Validating that the observed cellular effects of a small molecule inhibitor are indeed due to its interaction with the intended target is a critical step in drug development. One of the most common and reliable methods for on-target validation is to compare the phenotypic effects of the compound with those caused by the genetic knockdown of the target protein using small interfering RNA (siRNA). This guide explores this comparison for this compound and its target, PRMT4.
PRMT4 Signaling Pathway
PRMT4 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene transcription.[2][3] It is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.[3] Dysregulation of PRMT4 activity has been implicated in several diseases, including cancer.[2][4] The pathway below illustrates the central role of PRMT4 in transcriptional activation.
Comparative Analysis of this compound and PRMT4 siRNA on Cell Viability
The following tables summarize the effects of a PRMT4 inhibitor and PRMT4 siRNA on the viability of different cancer cell lines. It is important to note that the data for the inhibitor and siRNA are from separate studies and are presented here for comparative purposes.
Table 1: Effect of PRMT4 Inhibition on Cell Viability
| Cell Line | Inhibitor | Concentration (µM) | Effect on Cell Viability (% of control) | Reference |
| Multiple Myeloma (subset) | TP-064* | 0.1 | ~50% | [5] |
| Clear Cell Renal Cell Carcinoma | MS023 | 1 | Significant Decrease | [6] |
| Breast Cancer (TNBC) | MS023 | 1-10 | Dose-dependent decrease | [7] |
*TP-064 is a potent and selective PRMT4 inhibitor. **MS023 is a potent inhibitor of Type I PRMTs, including PRMT4.
Table 2: Effect of PRMT4 siRNA on Cell Viability
| Cell Line | Transfection Time (days) | Effect on Cell Viability (% of control) | Reference |
| ARPE-19 | 2 | ~80% | [8] |
| Hepatocellular Carcinoma (YY-8103) | 3 | ~60% | [9] |
| Haematopoietic (K562) | 3 | Attenuated cell growth | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
siRNA Transfection and Western Blot Analysis
Objective: To knockdown PRMT4 expression using siRNA and verify the knockdown efficiency by Western blot.
Materials:
-
Target cells (e.g., HEK293T, K562)
-
siRNA targeting PRMT4 and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PRMT4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate to achieve 30-50% confluency on the day of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-50 nM of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 100 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound or PRMT4 knockdown on cell viability.
Materials:
-
Target cells
-
96-well plates
-
This compound or transfected cells
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
For this compound treatment, replace the medium with fresh medium containing various concentrations of the inhibitor.
-
For siRNA experiments, perform the assay 48-72 hours post-transfection.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength is typically 630 nm.[11][12]
Experimental Workflow
The following diagram outlines the general workflow for validating the on-target effects of this compound by comparing its phenotypic effects with those of PRMT4 siRNA.
Conclusion
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. What are PRMT4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are PRMT4 activators and how do they work? [synapse.patsnap.com]
- 4. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PRMT1 and PRMT4 Regulate Oxidative Stress-Induced Retinal Pigment Epithelial Cell Damage in SIRT1-Dependent and SIRT1-Independent Manners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT4 promotes hepatocellular carcinoma progression by activating AKT/mTOR signaling and indicates poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT4 Is a Novel Coactivator of c-Myb-Dependent Transcription in Haematopoietic Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
The Critical Role of the Negative Control SKI-73N in Elucidating PRMT4 Function
A Guide for Researchers in Drug Discovery and Chemical Biology
In the quest to unravel the intricate roles of protein arginine methyltransferase 4 (PRMT4), also known as coactivator-associated arginine methyltransferase 1 (CARM1), the use of specific chemical probes is indispensable. SKI-73 stands out as a potent and selective cell-active prodrug that, once inside the cell, is converted into the active PRMT4 inhibitor, SKI-72. To rigorously validate that the observed cellular effects of this compound are indeed due to the inhibition of PRMT4 and not off-target activities, the use of a structurally similar but biologically inactive negative control is paramount. This guide provides a comprehensive comparison of this compound with its designated negative control, SKI-73N, and other PRMT4 inhibitors, supported by experimental data and detailed protocols.
Comparison of PRMT4 Inhibitors
A critical aspect of using chemical probes is understanding their biochemical and cellular activity. The following table summarizes the key characteristics of this compound, its negative control SKI-73N, and other commercially available PRMT4 inhibitors. The data for this compound and SKI-73N is based on their conversion to active and inactive compounds, respectively[1].
| Compound | Target(s) | Type | Biochemical IC₅₀ | Cellular Activity | Negative Control Available |
| This compound | PRMT4 | Prodrug for selective inhibitor | Sub-nanomolar (as active metabolites 2a and 5a)[1] | Inhibition of BAF155 and PABP1 methylation[1] | Yes (SKI-73N) |
| SKI-73N | None | Inactive Prodrug | Inactive (as metabolites 2b and 5b)[1] | No inhibition of substrate methylation[1] | N/A |
| EZM2302 | PRMT4 | Selective Inhibitor | 6 nM[2] | Antiproliferative activity, inhibits PABP1 and SmB methylation[2][3] | No |
| MS023 | Type I PRMTs (including PRMT4) | Pan-Type I Inhibitor | 83 nM (for PRMT4)[4][5][6][7][8] | Reduces histone arginine asymmetric dimethylation[4] | No |
| TP-064 | PRMT4 | Selective Inhibitor | <10 nM | Inhibition of BAF155 and MED12 dimethylation, antiproliferative in multiple myeloma cells | Yes (TP-064N) |
Experimental Validation of SKI-73N as a Negative Control
The cornerstone of validating a chemical probe is demonstrating that its inactive counterpart, the negative control, does not elicit the same biological effects. The experimental workflow to confirm the on-target activity of this compound and the inactivity of SKI-73N is crucial for interpreting experimental outcomes accurately.
Key Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.
Biochemical PRMT4 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PRMT4 in a controlled, in vitro setting.
Protocol:
-
Reagents: Recombinant human PRMT4, S-adenosyl-L-methionine (SAM, methyl donor), histone H3 peptide (substrate), this compound, SKI-73N, and other inhibitors.
-
Procedure:
-
Prepare a reaction mixture containing PRMT4 enzyme and the histone H3 peptide in an appropriate buffer.
-
Add varying concentrations of the test compounds (this compound, SKI-73N) to the reaction mixture and incubate.
-
Initiate the methyltransferase reaction by adding radiolabeled ([³H]) or non-radiolabeled SAM.
-
After incubation, stop the reaction.
-
Detect the extent of peptide methylation. For radiolabeled SAM, this can be done using scintillation counting. For non-radiolabeled SAM, antibody-based methods like ELISA can be used.
-
-
Data Analysis: Determine the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the PRMT4 enzymatic activity.
Cellular Substrate Methylation Assay (Western Blot)
This assay assesses the ability of the compounds to inhibit PRMT4 activity within a cellular context by measuring the methylation status of a known PRMT4 substrate, such as BAF155[9][10][11].
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., MCF-7 or MDA-MB-231 breast cancer cells) to 70-80% confluency.
-
Treatment: Treat the cells with this compound, SKI-73N, or a vehicle control at various concentrations for a predetermined duration (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for asymmetrically dimethylated BAF155 (me-BAF155).
-
Also, probe separate blots or strip and re-probe the same blot with an antibody for total BAF155 as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for me-BAF155 and total BAF155. A decrease in the me-BAF155/total BAF155 ratio upon treatment with this compound, but not SKI-73N, indicates on-target inhibition.
Cell Viability Assay
This assay determines the effect of the compounds on cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, SKI-73N, and other inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent such as MTT or WST-1.
-
MTT Assay: Add MTT solution to each well and incubate. The MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. Solubilize the formazan crystals and measure the absorbance.
-
WST-1 Assay: Add WST-1 reagent to each well and incubate. The WST-1 is cleaved to a soluble formazan by cellular dehydrogenases. Measure the absorbance directly.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
PRMT4 Signaling Pathway
PRMT4 plays a significant role in transcriptional regulation and is implicated in various signaling pathways, including the AKT/mTOR pathway, which is crucial for cell growth and proliferation.
Conclusion
The availability of a well-characterized negative control like SKI-73N is invaluable for the rigorous scientific investigation of PRMT4's biological functions. By employing the experimental approaches outlined in this guide, researchers can confidently attribute the observed effects of this compound to its on-target inhibition of PRMT4. This level of validation is crucial for advancing our understanding of PRMT4 in health and disease and for the development of novel therapeutic strategies targeting this important enzyme.
References
- 1. Peer review in A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. academic.oup.com [academic.oup.com]
- 11. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PRMT4 Inhibitors: SKI-73 vs. TP-064
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1), has emerged as a compelling therapeutic target in various cancers. This guide provides a detailed, data-driven comparison of two notable PRMT4 inhibitors: SKI-73, a chemical probe developed by the Structural Genomics Consortium (SGC) and Memorial Sloan Kettering Cancer Center, and TP-064, a potent inhibitor identified by Takeda. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biochemical, cellular, and potential in vivo activities of these compounds.
Biochemical and Cellular Potency
A direct comparison of the inhibitory activities of this compound and TP-064 reveals that both are highly potent against PRMT4. This compound is a prodrug that rapidly enters cells and is converted to its active form, SKI-72.[1] TP-064 is a potent, selective, and cell-active chemical probe for human PRMT4.[2][3]
| Parameter | This compound / SKI-72 | TP-064 | Negative Control |
| Biochemical IC50 (PRMT4) | 13 nM (SKI-72) | < 10 nM | 1.04 µM (SKI-72N) |
| Cellular IC50 (BAF155/165 Methylation) | 538 nM (this compound) | 340 ± 30 nM | Inactive (SKI-73N) / TP-064N showed no inhibition |
| Cellular IC50 (MED12 Methylation) | 500 - 2600 nM (cell line dependent) (this compound) | 43 ± 10 nM | Inactive (SKI-73N) / TP-064N showed no inhibition |
| Cellular IC50 (PABP-1 Methylation) | 1.43 µM (this compound) | Not Reported | Inactive (SKI-73N) |
Selectivity Profile
Selectivity is a critical attribute for a chemical probe to ensure that its biological effects are attributable to the target of interest. Both SKI-72 and TP-064 exhibit good selectivity over other PRMT family members.
| Inhibitor | PRMT1 | PRMT3 | PRMT5 | PRMT6 | PRMT7 | PRMT8 |
| SKI-72 (IC50) | >30-fold selectivity vs PRMT4 | >30-fold selectivity vs PRMT4 | >30-fold selectivity vs PRMT4 | >30-fold selectivity vs PRMT4 | 400 nM | >30-fold selectivity vs PRMT4 |
| TP-064 (IC50) | > 10 µM | > 10 µM | > 10 µM | 1.3 ± 0.4 µM | > 10 µM | 8.1 ± 0.6 µM |
Cellular Activity and Phenotypic Effects
In cellular assays, both compounds demonstrate on-target engagement by inhibiting the methylation of known PRMT4 substrates. However, their reported effects on cell proliferation differ.
-
This compound: While effectively inhibiting the methylation of cellular substrates, this compound has been reported to inhibit the invasion of breast cancer cells but not their proliferation.[1]
-
TP-064: This inhibitor has shown anti-proliferative effects in a subset of multiple myeloma cell lines, inducing a G1 phase cell cycle arrest.[2][3]
Pharmacokinetics and In Vivo Efficacy
Detailed in vivo pharmacokinetic and efficacy data for this compound is not extensively available in the public domain, though its design as a prodrug suggests optimization for cell permeability and in vivo use.[1] TP-064 has been used in in vivo studies, but a direct comparative analysis of its pharmacokinetic profile and anti-tumor efficacy against models treated with this compound is not currently available.
Experimental Protocols
Biochemical PRMT4 Inhibition Assay (IC50 Determination)
A common method for determining the biochemical potency of PRMT4 inhibitors is a radiometric assay.
Principle: This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a PRMT4 substrate, typically a histone H3 peptide.
Protocol:
-
Recombinant human PRMT4 enzyme is incubated with a histone H3 peptide substrate and [³H]-SAM in an appropriate assay buffer.
-
The inhibitor of interest (e.g., SKI-72 or TP-064) is added at varying concentrations.
-
The reaction is allowed to proceed at 30°C for a defined period.
-
The reaction is then stopped, and the radiolabeled peptide is captured on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Target Engagement Assay (Western Blot)
This method assesses the ability of an inhibitor to block PRMT4 activity within a cellular context.
Principle: Cells are treated with the inhibitor, and the methylation status of a known PRMT4 substrate (e.g., BAF155 or MED12) is assessed by Western blotting using methylation-specific antibodies.
Protocol:
-
Cells (e.g., HEK293T or a relevant cancer cell line) are cultured and treated with various concentrations of the PRMT4 inhibitor (e.g., this compound or TP-064) or a vehicle control for a specified duration (e.g., 48-72 hours).
-
Following treatment, cells are lysed, and total protein concentration is determined.
-
Equal amounts of protein lysate are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for the methylated form of the substrate (e.g., anti-dimethyl-BAF155) and a primary antibody for the total protein as a loading control.
-
After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
The intensity of the methylated protein band is normalized to the total protein band, and the IC50 value is determined by plotting the percentage of methylation inhibition against the inhibitor concentration.[4]
Signaling Pathways and Experimental Workflows
Caption: PRMT4 signaling pathway and points of inhibition.
Caption: Workflow for PRMT4 inhibitor evaluation.
Conclusion
Both this compound and TP-064 are valuable tools for interrogating PRMT4 biology. TP-064 stands out for its potent and well-characterized biochemical and cellular activity, particularly its demonstrated anti-proliferative effects in multiple myeloma models. This compound, as a prodrug of the potent inhibitor SKI-72, offers an excellent chemical probe for cellular studies, with the added advantage of a well-matched negative control. The choice between these inhibitors will depend on the specific research question, the biological context, and the desired experimental endpoint. Further studies disclosing the in vivo pharmacokinetic and efficacy data for this compound would be highly valuable for a more complete head-to-head comparison.
References
- 1. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Head-to-Head Comparison of SKI-73 and EZM2302 for CARM1 Inhibition
An Essential Guide for Researchers in Oncology and Epigenetics
Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as PRMT4, has emerged as a critical therapeutic target in various cancers due to its role in regulating transcription, RNA processing, and signal transduction. The pharmacological inhibition of CARM1 is a promising anti-cancer strategy, and several small-molecule inhibitors have been developed. This guide provides a detailed, data-driven comparison of two prominent CARM1 inhibitors: SKI-73, a pro-drug inhibitor with a unique anti-invasive phenotype, and EZM2302, a potent, orally available inhibitor investigated for its anti-proliferative effects, particularly in hematologic malignancies.
Comparative Analysis of Inhibitor Performance
The efficacy and characteristics of this compound and EZM2302 have been evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data to provide a clear comparison of their potency and activity.
Table 1: Biochemical Potency Against CARM1
| Compound | Active Form | Biochemical IC₅₀ | Mechanism of Action |
| This compound | SKI-72 | 13 nM[1] | SAM-competitive, Substrate non-competitive[1] |
| EZM2302 | EZM2302 | 6 nM[2][3][4] | Stabilizes inactive CARM1-SAH complex[5] |
Note: this compound is a pro-drug that is processed intracellularly into its active form, SKI-72.
Table 2: Cellular Activity and Target Engagement
| Compound | Cell Line | Assay | Cellular IC₅₀ / EC₅₀ | Reference |
| This compound | Various | BAF155 Methylation Inhibition | 538 nM | [1] |
| PABP1 Methylation Inhibition | 1.43 µM | [1] | ||
| MDA-MB-231 | Cell Invasion Assay | 1.3 µM (EC₅₀) | [6] | |
| EZM2302 | NCI-H929 | PABP1 Methylation Inhibition | 9 nM | [3] |
| NCI-H929 | SmB Methylation Inhibition | 31 nM | [3] | |
| RPMI-8226 | PABP1 Methylation Inhibition | 38 nM | [4][5] | |
| RPMI-8226 | SmB Methylation Inhibition | 18 nM | [4] |
Table 3: Anti-Proliferative Effects in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Anti-proliferative IC₅₀ | Reference |
| This compound | MDA-MB-231 | Breast Cancer | No significant effect on proliferation | [7] |
| EZM2302 | Multiple Myeloma Lines (9 of 15 tested) | Multiple Myeloma | <100 nM (at 14 days) | [5] |
| ZR-75-1, MCF7 | Breast Cancer | >20 µM |
Signaling Pathway and Mechanism of Inhibition
CARM1 exerts its oncogenic functions by methylating a variety of histone and non-histone substrates. This post-translational modification regulates gene expression and protein function, impacting cell proliferation, differentiation, and invasion. Both this compound and EZM2302 disrupt this process, but their distinct mechanisms and effects on different cancer phenotypes are noteworthy.
References
- 1. Mutations in SKI in Shprintzen–Goldberg syndrome lead to attenuated TGF-β responses through SKI stabilization | eLife [elifesciences.org]
- 2. snapcyte.com [snapcyte.com]
- 3. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. origene.com [origene.com]
- 7. cdn.elifesciences.org [cdn.elifesciences.org]
Assessing the Selectivity of SKI-73 Against Other Protein Arginine Methyltransferases (PRMTs)
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of the selectivity of SKI-73, a prodrug of the potent Protein Arginine Methyltransferase 4 (PRMT4/CARM1) inhibitor SKI-72, against other PRMT family members.
This compound is a cell-permeable prodrug that is intracellularly converted to the active inhibitor, SKI-72.[1] SKI-72 is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of PRMT4.[1] To evaluate its utility as a selective chemical probe, SKI-72 has been profiled against a panel of other PRMTs.
Selectivity Profile of SKI-72
The inhibitory activity of SKI-72 against various PRMTs was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target PRMT | IC50 (nM) of SKI-72 | Fold Selectivity vs. PRMT4 |
| PRMT4 (CARM1) | 13 | 1 |
| PRMT1 | >10,000 | >769 |
| PRMT3 | >10,000 | >769 |
| PRMT5 | >10,000 | >769 |
| PRMT6 | >10,000 | >769 |
| PRMT7 | 400 | >30 |
| PRMT8 | >10,000 | >769 |
| PRMT9 | >10,000 | >769 |
Data sourced from biochemical assays. A higher IC50 value indicates weaker inhibition.
As the data indicates, SKI-72 demonstrates high selectivity for PRMT4 over other PRMTs. It is over 30-fold more potent against PRMT4 than PRMT7 and shows minimal to no activity against PRMT1, PRMT3, PRMT5, PRMT6, PRMT8, and PRMT9 at concentrations up to 10 µM.[1]
An inactive control compound, SKI-72N, and its corresponding prodrug, SKI-73N, have also been developed. SKI-72N has an IC50 of 1.04 µM for PRMT4 and is inactive against other PRMT family members, making it a suitable negative control for experiments.[1]
Experimental Protocols
The selectivity of SKI-72 was primarily assessed using a radiometric methyltransferase assay.
Radiometric Methyltransferase Assay
This biochemical assay quantifies the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a protein or peptide substrate by a PRMT enzyme. The amount of radioactivity incorporated into the substrate is directly proportional to the enzyme's activity.
Materials:
-
Purified recombinant PRMT enzymes (PRMT1, PRMT3, PRMT4, PRMT5, PRMT6, PRMT7, PRMT8, PRMT9)
-
Peptide or protein substrates specific for each PRMT
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
SKI-72 (or other test inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
Phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the PRMT enzyme, its respective substrate, and varying concentrations of the inhibitor (SKI-72) in the assay buffer.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for methyl transfer.
-
Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper. The negatively charged paper binds the positively charged peptide/protein substrate.
-
Washing: Wash the filter paper extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Detection: Place the washed filter paper in a scintillation vial with a scintillation cocktail.
-
Quantification: Measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for assessing inhibitor selectivity and a simplified representation of the PRMT4 (CARM1) signaling pathway that is inhibited by SKI-72.
References
Orthogonal Validation of SKI-73-Induced Phenotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the orthogonal validation of cellular phenotypes induced by SKI-73, a chemical probe for Protein Arginine Methyltransferase 4 (PRMT4/CARM1). As a prodrug, this compound is intracellularly processed to its active form, SKI-72, a potent and selective inhibitor of PRMT4.[1] Validating that the observed biological effects of this compound are indeed due to the inhibition of its intended target is crucial for the robust interpretation of experimental results and for advancing our understanding of PRMT4's role in cellular processes.
This guide outlines key experiments and provides comparative data with other well-characterized PRMT4 inhibitors, offering a multi-faceted approach to confirming the on-target activity of this compound.
Comparative Performance of PRMT4 Inhibitors
To orthogonally validate the effects of this compound, it is essential to compare its performance with alternative chemical probes that target PRMT4, ideally with different chemical scaffolds. This approach helps to ensure that the observed phenotype is not due to off-target effects of a particular compound. Below is a summary of the in vitro and cellular activities of this compound's active form (SKI-72) and other selective PRMT4 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Cellular Activity | Key Phenotypes |
| SKI-72 | PRMT4 | Potent (exact IC50 not publicly specified) | Cell-permeable (as prodrug this compound) | Inhibition of breast cancer cell invasion[1] |
| TP-064 | PRMT4 | <10 | Yes | Inhibition of proliferation, G1 cell cycle arrest in multiple myeloma cells[2][3][4][5] |
| MS049 | PRMT4/PRMT6 | 34 (PRMT4), 43 (PRMT6) | Yes | Reduction of cellular methylation of PRMT4/6 substrates (e.g., H3R2, Med12)[6][7][8][9][10] |
Orthogonal Validation Strategies and Experimental Protocols
The following experimental strategies provide a robust framework for validating this compound-induced phenotypes.
Confirming Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay to verify that this compound (via its active form, SKI-72) directly binds to PRMT4 in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Experimental Protocol: CETSA
-
Cell Treatment: Culture cells of interest (e.g., a breast cancer cell line for validating anti-invasion effects) and treat with this compound at various concentrations for a specified time to allow for conversion to SKI-72 and target engagement. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of PRMT4 by Western blot. A positive result is a shift in the melting curve of PRMT4 to a higher temperature in this compound-treated cells compared to the vehicle control.
Validating Downstream Signaling: Western Blot for Substrate Methylation
This compound, by inhibiting PRMT4, should decrease the asymmetric dimethylation of its known substrates. A Western blot analysis of these modifications provides direct evidence of target inhibition.
Experimental Protocol: Western Blot for PRMT4 Substrates
-
Cell Culture and Treatment: Treat cells with this compound, an alternative PRMT4 inhibitor (e.g., TP-064), and a vehicle control for a suitable duration (e.g., 24-72 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe the membrane with a primary antibody specific for the asymmetrically dimethylated form of a known PRMT4 substrate (e.g., anti-dimethyl-Med12 or anti-dimethyl-BAF155).
-
As a loading control, strip and re-probe the membrane with an antibody against the total protein of the substrate (e.g., anti-Med12 or anti-BAF155) or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the ratio of methylated to total substrate. A decrease in this ratio upon treatment with this compound and the comparator inhibitor would validate on-target activity.
Phenotypic Validation: Cell-Based Assays
To confirm that the observed phenotypes are a consequence of PRMT4 inhibition, these phenotypes should be recapitulated with at least one other structurally different PRMT4 inhibitor.
Experimental Protocol: Cell Invasion Assay (e.g., Transwell Assay)
-
Cell Preparation: Pre-treat cancer cells (e.g., MDA-MB-231) with this compound, a comparator inhibitor, and a vehicle control for 24-48 hours.
-
Assay Setup: Seed the pre-treated cells in the upper chamber of a Matrigel-coated Transwell insert (8 µm pore size) in a serum-free medium. The lower chamber should contain a medium with a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane. Count the number of invading cells in several microscopic fields. A significant reduction in the number of invading cells in the presence of both this compound and the comparator inhibitor, relative to the control, validates the anti-invasive phenotype.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, a comparator inhibitor, and a vehicle control.
-
Incubation: Incubate for 24, 48, and 72 hours.
-
Assay: Perform a cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and measure absorbance, or add CellTiter-Glo® reagent and measure luminescence).
-
Analysis: Plot the cell viability against the inhibitor concentration to determine the IC50 for cell growth inhibition. Similar dose-dependent inhibition of proliferation by both this compound and the comparator provides orthogonal validation.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound, a comparator inhibitor, and a vehicle control at a concentration that inhibits proliferation (e.g., IC50) for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Rehydrate the cells and stain them with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase in response to both this compound and the comparator inhibitor would validate this phenotype.
By employing this multi-pronged approach, researchers can confidently attribute the biological effects of this compound to its on-target inhibition of PRMT4, thereby generating high-quality, reproducible data for publication and further drug development efforts.
References
- 1. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MS049 | PRMT4/6 inhibitor | Probechem Biochemicals [probechem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
Validating SKI-73 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SKI-73 with other selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1/PRMT4) and details experimental methodologies for validating its target engagement in a cellular context. This compound is a cell-permeable prodrug that is processed into potent CARM1 inhibitors, making it a valuable chemical probe for studying the biological functions of this epigenetic regulator.[1]
Comparative Analysis of CARM1 Inhibitors
This compound distinguishes itself from other CARM1 inhibitors through its unique prodrug property, leading to the intracellular accumulation and prolonged retention of its active forms.[1] This contrasts with other well-characterized CARM1 inhibitors such as TP-064 and EZM2302, which are not reported to have this prodrug characteristic. While this compound has been shown to suppress breast cancer cell invasion without significantly affecting proliferation, TP-064 and EZM2302 have demonstrated anti-proliferative effects in hematologic malignancies like multiple myeloma.[1][2]
| Inhibitor | Target | Mechanism of Action | Cellular Potency (IC50) | Key Cellular Effects | Negative Control |
| This compound | CARM1 (PRMT4) | Prodrug, converted to active inhibitors intracellularly. Targets the AdoMet-binding pocket.[1][2] | BAF155 methylation inhibition in MCF-7 & MDA-MB-231 cells; PABP1 methylation inhibition in MDA-MB-231 cells.[3] | Suppresses breast cancer cell invasion.[2] | SKI-73N |
| TP-064 | CARM1 (PRMT4) | Potent and selective inhibitor targeting the substrate-binding site.[2][4][5][6] | BAF155 methylation: 340 ± 30 nM; MED12 methylation: 43 ± 10 nM.[5][6] | Induces G1 cell-cycle arrest in multiple myeloma cell lines.[4][5] | TP-064N[6] |
| EZM2302 | CARM1 (PRMT4) | Selective inhibitor targeting the substrate-binding site.[2] | Potent inhibition of CARM1 activity in vitro.[2] | Anti-proliferative effects in multiple myeloma models.[2] | Not explicitly mentioned in the provided context. |
| iCARM1 | CARM1 (PRMT4) | Structure-guided inhibitor targeting the substrate-binding site, reported to have improved specificity over EZM2302 and TP-064.[2] | IC50 of 12.3 μM for CARM1 methyltransferase activity in vitro.[2] | Robust growth inhibitory effects in breast cancer models.[2] | Not explicitly mentioned in the provided context. |
CARM1 Signaling Pathway
CARM1 is a protein arginine methyltransferase that plays a crucial role in transcriptional regulation by methylating histone and non-histone proteins. It primarily catalyzes the asymmetric dimethylation of arginine residues within its substrates. This post-translational modification can influence protein-protein interactions, protein localization, and ultimately gene expression, impacting cellular processes such as proliferation, differentiation, and invasion.
Caption: CARM1-mediated arginine methylation signaling pathway.
Experimental Protocols for Validating Target Engagement
Western Blot for Substrate Methylation
This assay directly measures the enzymatic activity of CARM1 in cells by detecting the methylation status of its known substrates. A decrease in the methylation signal upon treatment with an inhibitor like this compound indicates target engagement.
Experimental Workflow:
Caption: Workflow for Western blot analysis of substrate methylation.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or breast cancer cell lines like MCF-7) and allow them to adhere overnight. Treat cells with varying concentrations of this compound, SKI-73N (negative control), or other inhibitors (e.g., TP-064) for a specified time (e.g., 48 hours).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against asymmetrically dimethylated arginine (anti-Rme2a) and specific CARM1 substrates like BAF155 or MED12.[7][8] A loading control antibody (e.g., β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities and normalize the methylation signal to the total protein level of the substrate.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher aggregation temperature.[9]
Experimental Workflow:
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[10]
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling for 3 minutes at room temperature.[10]
-
-
Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated, aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Analysis:
-
Data Interpretation: Plot the amount of soluble CARM1 as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
By employing these comparative analyses and detailed experimental protocols, researchers can effectively validate the cellular target engagement of this compound and further elucidate the therapeutic potential of CARM1 inhibition.
References
- 1. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peer review in A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRMT4 (CARM1) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. CARM1 Methylates Chromatin Remodeling Factor BAF155 to Enhance Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Convergent Mechanisms: A Comparative Guide to CARM1 Inhibition by SKI-73 and Genetic Knockout
For researchers, scientists, and drug development professionals, understanding the precise correlation between a small molecule inhibitor and the genetic knockout of its target is paramount for validating novel therapeutics. This guide provides a detailed comparison of the effects of SKI-73, a potent and selective chemical probe of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), with the phenotypic consequences of CARM1 genetic knockout. The data presented herein demonstrates a strong concordance in their biological effects, particularly in the context of cancer cell invasion, while also highlighting subtle distinctions that underscore the unique utility of each approach.
CARM1, also known as Protein Arginine Methyltransferase 4 (PRMT4), is a key epigenetic regulator involved in a multitude of cellular processes, including transcriptional activation, RNA processing, and signal transduction. Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound is a cell-permeable prodrug that is intracellularly converted to the active CARM1 inhibitor, SKI-72. This targeted pharmacological approach offers a powerful tool to dissect CARM1 function and mirrors the effects of genetic ablation.
Quantitative Comparison of this compound and CARM1 Knockout
The following tables summarize the quantitative data from key experiments comparing the effects of this compound treatment with CARM1 genetic knockout in breast cancer cell lines. The data is primarily drawn from studies on the highly invasive MDA-MB-231 human breast cancer cell line.
| Parameter | This compound Treatment | CARM1 Knockout | Reference |
| Inhibition of Cell Invasion | Significant reduction in invasive potential | Significant reduction in invasive potential | [1][2][3] |
| In vitro Invasion Assay (% of Control) | ~30% | ~40% | [2][3] |
| Effect on Cell Proliferation | No significant effect on proliferation | No significant effect on proliferation | [2][3][4] |
| Methylation of CARM1 Substrates | |||
| BAF155 | Dose-dependent decrease in methylation | Abolished methylation | [2][3] |
| PABP-1 | Dose-dependent decrease in methylation | Abolished methylation | [2][3] |
| MED12 | Dose-dependent decrease in methylation | Not explicitly compared in parallel | [4] |
Table 1: Comparison of Cellular Phenotypes. The data indicates that both pharmacological inhibition of CARM1 with this compound and genetic knockout of CARM1 lead to a comparable and significant reduction in the invasive capacity of MDA-MB-231 breast cancer cells without affecting overall cell proliferation.
| Gene Set | This compound Treatment | CARM1 Knockout | Reference |
| Epithelial-Mesenchymal Transition (EMT) Signature | Downregulation of key EMT transcription factors | Downregulation of key EMT transcription factors | [2][3] |
| Cell Migration and Motility Genes | Significant downregulation | Significant downregulation | [2][3] |
| Estrogen Receptor (ER) Target Genes | Downregulation in ER+ cells | Downregulation in ER+ cells | [4][5] |
Table 2: Comparison of Gene Expression Signatures. Both this compound treatment and CARM1 knockout result in similar alterations in gene expression profiles related to cell invasion and hormonal signaling, further validating that this compound acts on-target to inhibit CARM1 function.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
-
Cell Culture: MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Chamber Preparation: 8.0 µm pore size polycarbonate membrane inserts in a 24-well plate are coated with a thin layer of Matrigel (a basement membrane matrix). The lower chamber is filled with DMEM containing 10% FBS as a chemoattractant.
-
Cell Seeding: Cells are serum-starved for 24 hours. For this compound treatment, cells are pre-treated with the desired concentration of this compound or vehicle (DMSO) for 48 hours. A suspension of 5 x 10^4 cells in serum-free DMEM (with or without this compound) is added to the upper chamber of the insert. CARM1 knockout and control cells are seeded under the same conditions.
-
Incubation: The plate is incubated for 22 hours at 37°C to allow for cell invasion through the Matrigel and the membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed with methanol (B129727) and stained with a 0.1% crystal violet solution. The number of invading cells is quantified by counting cells in multiple microscopic fields, and the results are expressed as a percentage of the control.[1][6][7][8]
Generation of CARM1 Knockout Cell Lines (CRISPR/Cas9)
-
Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target an early exon of the human CARM1 gene.
-
Plasmid Construction: The designed sgRNAs are cloned into a CRISPR/Cas9 expression vector, which also contains a selectable marker (e.g., puromycin (B1679871) resistance) and a fluorescent reporter (e.g., GFP).
-
Transfection: MDA-MB-231 cells are transfected with the CARM1-targeting CRISPR/Cas9 plasmid using a lipid-based transfection reagent.
-
Selection and Clonal Isolation: 48 hours post-transfection, cells are selected with puromycin to eliminate non-transfected cells. Single GFP-positive cells are then sorted into individual wells of a 96-well plate by fluorescence-activated cell sorting (FACS).
-
Validation: Clonal populations are expanded, and genomic DNA is extracted. The targeted region of the CARM1 gene is amplified by PCR and sequenced to confirm the presence of frameshift-inducing insertions or deletions (indels). The absence of CARM1 protein expression is confirmed by Western blotting.[9][10][11][12][13]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Intact cells are treated with either this compound or vehicle control for a specified time to allow for compound uptake and conversion to its active form.
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: After the heat challenge, cells are lysed, and the soluble fraction of proteins is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble CARM1 in each sample is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The melting curve of CARM1 is plotted as the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of CARM1 by the inhibitor.[14][15][16][17][18]
Visualizing the Molecular Landscape
To provide a clearer understanding of the underlying mechanisms, the following diagrams illustrate the CARM1 signaling pathway and the experimental workflows.
Figure 1: CARM1 Signaling Pathway and Points of Intervention.
Figure 2: Comparative Experimental Workflow.
References
- 1. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 2. A chemical probe of CARM1 alters epigenetic plasticity against breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. scbt.com [scbt.com]
- 10. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 11. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 12. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 13. Stable Knockout Cell Line Generation - Creative Biogene [creative-biogene.com]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of SKI-73 and Other SAM-Competitive Inhibitors for CARM1/PRMT4
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the S-adenosylmethionine (SAM)-competitive inhibitor SKI-73 and its alternatives, with a focus on their performance in inhibiting Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4). This analysis is supported by experimental data and detailed methodologies to aid in the selection of the most suitable chemical probes for research and development.
CARM1 is a crucial enzyme that regulates transcription through the methylation of histone and non-histone proteins. Its dysregulation has been implicated in various diseases, including cancer, making it a significant therapeutic target. SAM-competitive inhibitors, which bind to the enzyme's SAM-binding pocket and prevent the transfer of a methyl group to its substrate, represent a major class of CARM1 inhibitors. This guide focuses on this compound, a cell-penetrant prodrug that converts to the active inhibitor SKI-72, and compares its efficacy and selectivity with other notable SAM-competitive CARM1 inhibitors.
Performance Comparison of CARM1 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound's active form, SKI-72, and other well-characterized SAM-competitive CARM1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Inhibitor | Target | IC50 (nM) | Selectivity Highlights | Mechanism of Action |
| SKI-72 (active form of this compound) | CARM1 (PRMT4) | 13 | >30-fold selective versus other PRMT family members (e.g., PRMT7 IC50 = 400 nM).[1] | SAM-competitive, Substrate non-competitive[1] |
| EZM2302 (GSK3359088) | CARM1 (PRMT4) | 6 | Highly selective against other histone methyltransferases.[2] | SAM-competitive |
| TP-064 | CARM1 (PRMT4) | N/A | Selective cell-active CARM1 inhibitor.[2] | N/A |
| iCARM1 | CARM1 (PRMT4) | 12,300 | Specific for CARM1-mediated histone methylation.[3] | N/A |
| Compound 9 | CARM1 (PRMT4) | 94 | ~20-fold selective for CARM1 over PRMT6.[4] | N/A |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific comparison. Below are detailed methodologies for key assays used to characterize CARM1 inhibitors.
In Vitro Methyltransferase Inhibition Assay (Radiometric)
This assay quantitatively measures the inhibition of CARM1 activity by monitoring the transfer of a radiolabeled methyl group from SAM to a substrate.
Materials:
-
Recombinant human CARM1 enzyme.
-
Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQL) or full-length histone H3 as a substrate.[3]
-
S-[³H]-adenosylmethionine ([³H]-SAM) as the methyl donor.
-
Inhibitor compound (e.g., SKI-72) at various concentrations.
-
Assay buffer: 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Scintillation cocktail.
-
Filter paper (e.g., P81 phosphocellulose paper).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, CARM1 enzyme, and the histone substrate.
-
Add the inhibitor compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Spot a portion of the reaction mixture onto the filter paper to stop the reaction.
-
Wash the filter papers extensively with a suitable buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and its target enzyme.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant human CARM1 enzyme.
-
Inhibitor compound.
-
Running buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl.
Procedure:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Immobilize the CARM1 enzyme onto the activated sensor surface via amine coupling.
-
Block the remaining active sites on the surface with ethanolamine-HCl.
-
Inject a series of concentrations of the inhibitor compound over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound inhibitor.
-
After each injection, regenerate the sensor surface using a low pH buffer to remove the bound inhibitor.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[3]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the CARM1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: CARM1-mediated transcriptional activation pathway.
Caption: A typical workflow for screening SAM-competitive inhibitors.
References
- 1. PRMT4 pathway - Wikipedia [en.wikipedia.org]
- 2. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CARM1 Inhibitor Potently Suppresses Breast Cancer Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SKI-73: A Comprehensive Guide for Laboratory Professionals
Essential guidance for researchers on the proper handling and disposal of the chemical probe SKI-73 is critical for maintaining laboratory safety and environmental compliance. This document outlines the necessary procedures for the safe disposal of this compound, its solutions, and contaminated materials. Additionally, it provides an overview of the relevant biological pathways and a general experimental workflow to support researchers in its effective application.
This compound is a chemical probe that acts as a prodrug for SKI-72, a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4). As with any laboratory chemical, adherence to strict safety and disposal protocols is paramount to mitigate risks to personnel and the environment.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a complete, publicly available SDS for this compound is not readily found, the SDS for similar compounds and general laboratory chemical safety guidelines provide a strong framework for safe handling.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The following procedures are based on best practices for the disposal of potent, small-molecule chemical probes in a laboratory setting. Always follow your institution's specific Environmental Health and Safety (EHS) guidelines.
Unused or Expired Solid Compound:
-
Segregation: Keep the solid this compound waste separate from other chemical waste streams.
-
Packaging: If possible, dispose of the compound in its original, clearly labeled container. If the original container is not available, use a new, sealable, and chemically compatible container.
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name (this compound), and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS office. Professional hazardous waste contractors should handle the final disposal.
Liquid Waste (Solutions):
-
Collection: Collect all solutions containing this compound (e.g., dissolved in DMSO) in a dedicated, sealed, and chemically compatible liquid waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and the solvent used (e.g., "this compound in DMSO").
-
Prohibition: Never dispose of solutions containing this compound down the drain.[1]
-
Storage and Pickup: Store and arrange for pickup as described for solid waste.
Contaminated Labware and Materials:
-
Solid Waste: Disposable items such as pipette tips, tubes, gloves, and bench paper that have come into contact with this compound should be collected in a designated hazardous waste bag or container.[1]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Empty Containers: Thoroughly rinse empty containers that held this compound. The first rinseate should be collected and disposed of as liquid hazardous waste.[1] Subsequent rinses may be disposed of according to institutional guidelines.
Quantitative Data Summary
Due to the limited public availability of the specific Safety Data Sheet for this compound, a comprehensive table of quantitative data (e.g., LD50, PEL) cannot be provided. For a comparable Type I PRMT inhibitor, GSK3368715, the following inhibitory concentrations (IC50) have been reported, demonstrating the high potency of such compounds.
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT8 | 1.7 |
| PRMT6 | 5.7 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
Table 1: Inhibitory potency of a representative Type I PRMT inhibitor, GSK3368715. This data illustrates the potency that necessitates careful handling and disposal of this class of compounds.[1]
Visualizing the Mechanism and Workflow
To provide a deeper understanding of this compound's context in research, the following diagrams illustrate its targeted signaling pathway and a typical experimental workflow for a chemical probe.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
